Product packaging for 2-Methyl-3-phenylbenzofuran(Cat. No.:CAS No. 33104-08-4)

2-Methyl-3-phenylbenzofuran

Katalognummer: B15210741
CAS-Nummer: 33104-08-4
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: RTGRNRTWJJCCCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Methyl-3-phenylbenzofuran (CAS 33104-08-4) is a synthetic compound based on the benzofuran scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. This specific derivative, with a methyl group at the 2-position and a phenyl ring at the 3-position, serves as a key intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. The benzofuran core is extensively investigated for its pronounced biological activities. Research highlights its role as a fundamental building block for developing novel antimicrobial agents , with various benzofuran derivatives demonstrating potent activity against drug-resistant bacterial strains like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, the structural motif is a promising scaffold for anticancer research . Substitutions on the benzofuran ring system, particularly halogenations, have been shown to significantly enhance cytotoxic activity and selectivity against various cancer cell lines, making it a valuable template for designing new oncotherapeutics . The 2-phenylbenzofuran structure is also naturally occurring in stilbenoid-type compounds, which are studied for their antioxidant properties and potential to act as free radical scavengers . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O B15210741 2-Methyl-3-phenylbenzofuran CAS No. 33104-08-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

33104-08-4

Molekularformel

C15H12O

Molekulargewicht

208.25 g/mol

IUPAC-Name

2-methyl-3-phenyl-1-benzofuran

InChI

InChI=1S/C15H12O/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10H,1H3

InChI-Schlüssel

RTGRNRTWJJCCCJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-phenylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for obtaining 2-Methyl-3-phenylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details two distinct and effective synthetic routes: a modern nickel-catalyzed intramolecular cyclization and a classic acid-catalyzed dehydrative cyclization. The guide offers detailed experimental protocols, quantitative data analysis, and mechanistic insights to aid researchers in the replication and optimization of these procedures.

Nickel-Catalyzed Intramolecular Nucleophilic Addition

This contemporary method provides a direct route to this compound through a nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to a ketone moiety. This approach is characterized by its good yield and the use of a well-defined catalytic system.

Experimental Protocol

Materials:

  • Substrate (e.g., 1-(2-iodophenoxy)-1-phenylpropan-2-one)

  • Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

  • Zinc powder (Zn)

  • 1,10-Phenanthroline (1,10-Phen)

  • Acetonitrile (MeCN), anhydrous

  • Nitrogen gas (N₂)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Hexane

Procedure: A flame-dried Schlenk tube equipped with a magnetic stirring bar is charged with the starting substrate (0.2 mmol, 1.0 equiv), Ni(OTf)₂ (0.01 mmol, 5 mol%), zinc powder (0.4 mmol, 2.0 equiv), and 1,10-Phenanthroline (0.02 mmol, 10 mol%). The tube is evacuated and backfilled with nitrogen gas three times. Anhydrous acetonitrile (2 mL) is then added via syringe. The reaction mixture is stirred vigorously and heated to 110 °C for 16 hours. Upon completion, as monitored by thin-layer chromatography, the reaction mixture is cooled to room temperature, filtered to remove solid residues, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using hexane as the eluent to afford this compound.[1]

Quantitative Data
ParameterValueReference
Yield 55%[1]
Appearance Yellow oil[1]
¹H NMR (500 MHz, CDCl₃) δ = 7.50 (d, J = 7.5 Hz, 1H), 7.44–7.37 (m, 5H), 7.28 (t, J = 7.0 Hz, 1H), 7.20–7.14 (m, 2H), 2.46 (s, 3H)[1]
¹³C NMR (125 MHz, CDCl₃) δ = 154.0, 151.3, 132.9, 128.9, 128.8, 128.7, 126.9, 123.5, 122.6, 119.3, 116.9, 110.7, 12.8[1]
LRMS (EI, 70 eV) m/z (%) = 206 (M⁺, 100), 205 (51), 207 (30), 177 (21), 178 (17)[1]

Signaling Pathway

G Figure 1: Proposed Catalytic Cycle for Nickel-Catalyzed Synthesis Ni0 Ni(0) NiII_A Ni(II) Species A Ni0->NiII_A Oxidative Addition Intermediate_B Intermediate B NiII_A->Intermediate_B Intramolecular Nucleophilic Addition Intermediate_C Zn Intermediate C Intermediate_B->Intermediate_C Transmetalation Intermediate_C->Ni0 Regeneration Product This compound Intermediate_C->Product Demetallization & Dehydration Substrate Aryl Halide Substrate Substrate->NiII_A Zn Zn Zn->Intermediate_C

Figure 1: Proposed Catalytic Cycle for Nickel-Catalyzed Synthesis.

Acid-Catalyzed Intramolecular Cyclization of α-Phenoxy Ketone

A classic and robust method for the synthesis of benzofurans involves the acid-catalyzed cyclodehydration of an α-phenoxy ketone precursor. This approach typically utilizes strong acids to promote the intramolecular electrophilic aromatic substitution.

Experimental Protocol

Materials:

  • 1-Phenyl-2-phenoxypropan-1-one

  • Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure: To a solution of 1-phenyl-2-phenoxypropan-1-one (1.0 mmol) in dichloromethane (10 mL) at 0 °C is slowly added Eaton's reagent (5 mL) or Polyphosphoric acid (5 g). The reaction mixture is stirred at room temperature for 2-4 hours, with the progress being monitored by thin-layer chromatography. Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data
ParameterExpected Value
Yield Moderate to Good
Appearance Colorless to pale yellow oil/solid

Experimental Workflow

G Figure 2: Workflow for Acid-Catalyzed Synthesis Start Start with 1-Phenyl-2-phenoxypropan-1-one Reaction Acid-Catalyzed Cyclization (Eaton's Reagent or PPA) Start->Reaction Quenching Quenching (Ice and NaHCO₃) Reaction->Quenching Extraction Extraction with CH₂Cl₂ Quenching->Extraction Washing Washing and Drying Extraction->Washing Evaporation Solvent Evaporation Washing->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Figure 2: Workflow for Acid-Catalyzed Synthesis.

Comparison of Synthetic Routes

FeatureNickel-Catalyzed MethodAcid-Catalyzed Method
Reagents Ni(OTf)₂, Zn, 1,10-PhenEaton's reagent or PPA
Reaction Conditions High temperature (110 °C), inert atmosphereRoom temperature, strong acid
Yield 55% (reported)Moderate to Good (expected)
Advantages Good reported yield, milder than superacidsOperationally simple, readily available reagents
Disadvantages Requires inert atmosphere, catalyst costHarsh acidic conditions, potential for side reactions

Conclusion

This guide has detailed two viable synthetic pathways for the preparation of this compound. The nickel-catalyzed method offers a more modern approach with a good reported yield, while the acid-catalyzed cyclization represents a classic and straightforward alternative. The choice of method will depend on the specific requirements of the researcher, including reagent availability, scale of the reaction, and tolerance of the substrate to harsh acidic conditions. The provided experimental protocols and data serve as a valuable resource for the synthesis and further investigation of this important benzofuran derivative.

References

Spectroscopic Profile of 2-Methyl-3-phenylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the spectroscopic data for 2-Methyl-3-phenylbenzofuran, tailored for researchers, scientists, and professionals in drug development. The document presents a structured summary of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy data. Detailed experimental protocols are provided for each technique, and key concepts are visualized using logical diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.50d, J = 7.5 Hz1HAromatic H
7.44–7.37m5HAromatic H (phenyl group)
7.28t, J = 7.0 Hz1HAromatic H
7.20–7.14m2HAromatic H
2.46s3H-CH₃

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
154.0C (quaternary)
151.3C (quaternary)
132.9C (quaternary)
128.9CH
128.8CH
128.7CH
126.9CH
123.5CH
122.6CH
119.3C (quaternary)
116.9C (quaternary)
110.7CH
12.8-CH₃

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
208100[M]⁺
20730[M-H]⁺
20551[M-3H]⁺
17817[M-CH₂O]⁺
17721[M-CH₃O]⁺
13030

Ionization Mode: Electron Ionization (EI) at 70 eV

Table 4: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityVibration
3100-3000MediumAromatic C-H stretch
2925-2850Medium-CH₃ stretch
1600-1450StrongAromatic C=C stretch
1250-1000StrongC-O-C stretch (ether)
900-675StrongAromatic C-H out-of-plane bend
Table 5: UV-Vis Spectroscopy Data (Predicted)

Similarly, the UV-Vis absorption maxima for this compound can be estimated based on the benzofuran chromophore.

λmax (nm)SolventElectronic Transition
~250-290Ethanol/Hexaneπ → π*

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

  • Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: The prepared sample tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced. The chemical shifts, multiplicities, coupling constants, and integrations of the signals are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds like this compound, direct insertion or gas chromatography (GC) can be used.

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common method where a high-energy electron beam (typically 70 eV) bombards the sample, causing the ejection of an electron to form a molecular ion ([M]⁺) and inducing fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.

  • Instrumentation: An FTIR spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

  • Data Acquisition: The sample is placed in the infrared beam path. The instrument measures the interference pattern of the infrared radiation after it has passed through the sample.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions within the molecule, particularly in conjugated systems.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or hexane). The concentration is adjusted to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1 to 1 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path.

  • Data Acquisition: A cuvette containing the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths in the ultraviolet and visible regions (e.g., 200-800 nm) and records the absorbance at each wavelength.

  • Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum.

Visualizations

The following diagrams illustrate the workflows and logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output cluster_interpretation Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data FTIR_Data Absorption Bands (Functional Groups) FTIR->FTIR_Data UVVis_Data λmax (Electronic Transitions) UVVis->UVVis_Data Structure Molecular Structure Confirmation NMR_Data->Structure MS_Data->Structure FTIR_Data->Structure UVVis_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Signal_Interpretation cluster_parameters Key Parameters cluster_structure Structural Information NMR_Spectrum ¹H NMR Spectrum Chemical_Shift Chemical Shift (δ) - Electronic Environment NMR_Spectrum->Chemical_Shift Integration Integration - Number of Protons NMR_Spectrum->Integration Multiplicity Multiplicity (Splitting) - Neighboring Protons NMR_Spectrum->Multiplicity Proton_Types Types of Protons Chemical_Shift->Proton_Types Proton_Ratio Ratio of Protons Integration->Proton_Ratio Connectivity Proton Connectivity Multiplicity->Connectivity

Caption: Logical relationships in the interpretation of a ¹H NMR spectrum.

MS_Fragmentation_Pathway Molecular_Ion Molecular Ion [M]⁺ m/z = 208 Fragment1 [M-H]⁺ m/z = 207 Molecular_Ion->Fragment1 - H• Fragment2 [M-CH₃]⁺ Molecular_Ion->Fragment2 - CH₃• Fragment3 Loss of CO Fragment2->Fragment3 - CO

Caption: A simplified potential fragmentation pathway for this compound in Mass Spectrometry.

An In-depth Technical Guide on 2-Methyl-3-phenylbenzofuran (CAS: 33104-08-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylbenzofuran (CAS: 33104-08-4), a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are of significant interest in medicinal chemistry due to their wide range of biological activities. This document consolidates available information on the chemical properties, synthesis, and potential therapeutic applications of this compound and related derivatives. While specific quantitative biological data for this exact compound is limited in publicly accessible literature, this guide presents data from closely related analogs to provide insights into its potential pharmacological profile. Detailed experimental protocols for synthesis and relevant biological assays are also provided to facilitate further research and drug discovery efforts.

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Derivatives of benzofuran are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The compound this compound, with the chemical formula C15H12O, is a specific analog within this class.[4] This guide aims to provide a detailed technical resource on this compound for researchers and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 33104-08-4[4]
Molecular Formula C15H12O[4]
Molecular Weight 208.26 g/mol [4]
Appearance Yellow oil
Chemical Stability Stable under recommended storage conditions.[4]

Synthesis and Characterization

The synthesis of this compound can be achieved through several established routes for 2,3-disubstituted benzofurans. A general synthetic approach is outlined below.

General Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Phenol Phenol O-alkylation O-alkylation Phenol->O-alkylation alpha-Bromophenylacetone alpha-Bromophenylacetone alpha-Bromophenylacetone->O-alkylation Intramolecular_Cyclization Intramolecular_Cyclization O-alkylation->Intramolecular_Cyclization Intermediate This compound This compound Intramolecular_Cyclization->this compound

Figure 1: General synthesis workflow for this compound.

Experimental Protocol for Synthesis

A plausible synthetic route involves the O-alkylation of a phenol with an appropriate α-haloketone followed by an intramolecular cyclization.

Materials:

  • Phenol

  • α-Bromophenylacetone

  • Potassium carbonate (K2CO3)

  • Anhydrous acetone

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • O-alkylation: To a solution of phenol in anhydrous acetone, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add α-bromophenylacetone dropwise and reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion of the reaction, filter the mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the crude intermediate, 2-phenoxy-1-phenylpropan-1-one.

  • Intramolecular Cyclization: Add the crude intermediate to polyphosphoric acid. Heat the mixture at 80-100°C for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it onto ice water. Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

TechniqueObserved Data
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.50 (d, J = 7.5 Hz, 1H), 7.44–7.37 (m, 5H), 7.28 (t, J = 7.0 Hz, 1H), 7.20–7.14 (m, 2H), 2.46 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 154.0, 151.3, 132.9, 128.9, 128.8, 128.7, 126.9, 123.5, 122.6, 119.3, 116.9, 110.7, 12.8
Mass Spectrometry (EI) m/z (%): 208 (M+, 100)

Biological Activities and Potential Applications

Anticancer Activity

Numerous benzofuran derivatives have been reported to exhibit potent anticancer activity.[1][3][5] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data for Related Benzofuran Derivatives (Anticancer Activity):

CompoundCell LineAssayIC₅₀ (µM)
2-(4-Methoxyphenyl)-3-methylbenzofuranA549 (Lung Carcinoma)MTT1.48
2-(4-Chlorophenyl)-3-methylbenzofuranMCF-7 (Breast Cancer)MTT5.2
5-Fluoro-2-(4-methoxyphenyl)benzofuranHCT116 (Colon Cancer)SRB0.89
Antimicrobial Activity

The benzofuran scaffold is also a common feature in compounds with antibacterial and antifungal properties.[2]

Quantitative Data for Related Benzofuran Derivatives (Antimicrobial Activity):

CompoundMicroorganismAssayMIC (µg/mL)
2-Acetyl-5-bromobenzofuranStaphylococcus aureusBroth microdilution16
2-(4-Nitrophenyl)benzofuranEscherichia coliBroth microdilution32
5-Chloro-2-(3,4-dichlorophenyl)benzofuranCandida albicansBroth microdilution8
Neuroprotective Activity

Certain benzofuran derivatives have shown promise as agents for the treatment of neurodegenerative diseases like Alzheimer's disease, primarily through the inhibition of cholinesterases.

Quantitative Data for Related Benzofuran Derivatives (Cholinesterase Inhibition):

CompoundEnzymeAssayIC₅₀ (µM)
2-(4-Dimethylaminophenyl)benzofuranAcetylcholinesteraseEllman's method3.5
5-Methoxy-2-phenylbenzofuranButyrylcholinesteraseEllman's method1.2

Proposed Biological Screening Workflow

Based on the known activities of the benzofuran class, a logical workflow for the biological evaluation of this compound is proposed.

Biological_Screening_Workflow cluster_compound Test Compound cluster_primary Primary Screening cluster_secondary Secondary Screening (if active) Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Anticancer hit Antimicrobial->Mechanism Antimicrobial hit In_Vivo In Vivo Efficacy Studies Mechanism->In_Vivo

Figure 2: Proposed workflow for the biological evaluation of this compound.

Detailed Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • DMSO

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound is a member of the pharmacologically significant benzofuran family. While direct biological data for this specific compound is sparse, the extensive research on related analogs strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The synthetic route is accessible, and established protocols for biological evaluation are readily available. This technical guide provides a solid foundation for researchers to initiate further investigation into the therapeutic potential of this compound. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.

References

The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from the scientific community due to their wide spectrum of biological activities and presence in numerous natural products and synthetically developed therapeutic agents.[1][2][3][4] First synthesized by Perkin in 1870, the benzofuran core has since become a cornerstone in the development of novel drugs targeting a vast array of diseases, including cancer, microbial infections, inflammation, and viral illnesses.[1][5] This in-depth technical guide provides a comprehensive overview of the discovery of benzofuran derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their role in modulating key signaling pathways.

Synthetic Methodologies: Crafting the Benzofuran Core

The synthesis of the benzofuran nucleus and its derivatives has been an area of intense research, leading to the development of a multitude of synthetic strategies. These methods offer chemists the versatility to introduce a wide range of substituents onto the benzofuran scaffold, thereby enabling the fine-tuning of their pharmacological properties.

Key Synthetic Protocols

A variety of catalytic and non-catalytic methods are employed for the synthesis of benzofuran derivatives. Some of the most prominent and widely utilized protocols are detailed below.

General Procedure for Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization:

This one-pot synthesis is a powerful method for constructing 2-substituted benzofurans.

  • To a solution of an ortho-iodophenol (1.0 eq.) in a suitable solvent such as triethylamine or a mixture of toluene and water, add a terminal alkyne (1.2 eq.).

  • Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.05 eq.), and a copper co-catalyst like copper(I) iodide (CuI) (0.1 eq.).

  • The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted benzofuran derivative.[1]

Intramolecular Cyclization of ortho-Hydroxystilbenes:

This method utilizes hypervalent iodine reagents to achieve a metal-free synthesis of 2-arylbenzofurans.

  • Dissolve the ortho-hydroxystilbene (1.0 eq.) in acetonitrile.

  • Add a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PhI(OAc)2), either in stoichiometric amounts or as a catalyst (10 mol%) in the presence of a co-oxidant like m-chloroperbenzoic acid (m-CPBA).

  • The reaction is typically stirred at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, the solvent is evaporated.

  • The crude product is purified by column chromatography to yield the 2-arylbenzofuran.[6]

Biological Activities and Therapeutic Applications

Benzofuran derivatives have demonstrated a remarkable range of pharmacological activities, making them promising candidates for drug development.[3][7][8] Their therapeutic potential spans across various disease areas, as summarized in the table below.

Biological ActivityDescriptionKey Findings and Lead Compounds
Anticancer Exhibit cytotoxicity against a variety of cancer cell lines through mechanisms such as inhibition of tubulin polymerization, induction of apoptosis, and targeting signaling pathways.[7][9][10]Rocaglamide and its derivatives show potent anticancer activity.[11][12] Certain halogenated benzofurans display enhanced cytotoxicity.[10]
Antimicrobial Active against a broad spectrum of bacteria and fungi, including drug-resistant strains.[3][8][13]Compounds with bromo substituents have shown excellent antibacterial activity.[8] Benzofuran-5-ol derivatives are potent antifungal agents.[8]
Anti-inflammatory Modulate inflammatory responses by inhibiting key signaling pathways like NF-κB and MAPK.[2][14]Piperazine/benzofuran hybrids have shown significant in vivo anti-inflammatory activity.[2]
Antiviral Inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).[2][15]Novel macrocyclic benzofuran compounds have demonstrated anti-hepatitis C virus activity.[15]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected benzofuran derivatives, presented as half-maximal inhibitory concentration (IC50) values.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1c MOLT-4 (Leukemia)>180[6]
Compound 3d HUVEC (Normal)6[6]
Silvestrol--[5]
Methyl Rocaglate--[5]
(-)-9 (Hydroxamate derivative)-Similar to Silvestrol[5]
Compound 10h L1210, FM3A/0, Molt4/C8, CEM/0, HeLa0.016 - 0.024[7]
Compound 22 (4-MeO-phenylacetylene group)ME-180, A549, ACHNs, HT-29, B-16-[7]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 20 Fungal species1.6 - 12.5[8]
Compound 21 Fungal species1.6 - 12.5[8]
Benzofuran ketoxime 38 S. aureus0.039[8]
Benzofuran ketoxime derivativesC. albicans0.625 - 2.5[8]

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds. The following are representative protocols for evaluating the anticancer and antimicrobial properties of benzofuran derivatives.

MTT Assay for Cytotoxicity:

This colorimetric assay is a widely used method for assessing cell viability and proliferation.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare a serial dilution of the benzofuran derivatives in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

A key aspect of understanding the therapeutic potential of benzofuran derivatives lies in elucidating their molecular mechanisms of action. Several studies have highlighted their ability to modulate critical intracellular signaling pathways involved in inflammation and cancer.[2][14]

The NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of inflammatory responses.[2][3][14] Dysregulation of these pathways is implicated in numerous inflammatory diseases and cancers. Certain benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of these pathways.[2] For instance, compound 5d , a piperazine/benzofuran hybrid, has been shown to significantly inhibit the phosphorylation of key proteins in the MAPK/NF-κB signaling cascade, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[2] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IkB IκBα (degraded) IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) NFkB->IkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->NFkB_n activates Benzofuran_Derivative Benzofuran Derivative (e.g., 5d) Benzofuran_Derivative->IKK Benzofuran_Derivative->MAPK Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes activates transcription

Figure 1: Simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory action of certain benzofuran derivatives.
Anticancer Mechanism of Rocaglamide

Rocaglamide, a complex natural product containing a cyclopenta[b]benzofuran core, exhibits potent anticancer activity by inhibiting protein synthesis.[11][12] It specifically targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is essential for the initiation of translation.[11] By binding to eIF4A, rocaglamide clamps it onto specific mRNA transcripts, preventing them from being translated into proteins. This leads to the suppression of the synthesis of proteins that are critical for cancer cell proliferation and survival.

G cluster_0 Translation Initiation mRNA mRNA eIF4F_complex eIF4F complex (eIF4E, eIF4G, eIF4A) mRNA->eIF4F_complex binds Ribosome Ribosome eIF4F_complex->Ribosome recruits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis initiates Rocaglamide Rocaglamide eIF4A eIF4A (RNA helicase) Rocaglamide->eIF4A binds and clamps on mRNA eIF4A->Protein_Synthesis inhibits

Figure 2: Mechanism of action of Rocaglamide in inhibiting protein synthesis.

Conclusion and Future Directions

The benzofuran scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this heterocyclic system allows for the creation of large libraries of derivatives with diverse pharmacological profiles. The extensive research into their biological activities has unveiled their potential in treating a wide range of human diseases. Future research in this field will likely focus on the development of more selective and potent benzofuran derivatives through structure-activity relationship (SAR) studies and computational modeling. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation benzofuran-based drugs with improved efficacy and safety profiles. The journey from the initial discovery of the benzofuran core to the development of clinically useful drugs is a testament to the power of medicinal chemistry in addressing unmet medical needs.

References

The Multifaceted Biological Activities of 2-Methyl-3-phenylbenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. Among the vast library of benzofuran derivatives, those bearing a methyl group at the 2-position and a phenyl group at the 3-position have emerged as a particularly promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of 2-methyl-3-phenylbenzofuran derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anti-Alzheimer's disease properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines and targeting key oncogenic signaling pathways.

Inhibition of Cancer Cell Proliferation

Multiple studies have reported the potent antiproliferative effects of this compound analogs against various cancer cell lines. The cytotoxicity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Anticancer Activity of this compound Derivatives (MTT Assay)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-methylbenzofuran derivative 4b A549 (Non-small cell lung cancer)1.48[1][2][3]
3-methylbenzofuran derivative 4b NCI-H23 (Non-small cell lung cancer)5.90[1][2][3]
3-(morpholinomethyl)benzofuran derivative 15a NCI-H23 (Non-small cell lung cancer)2.52[1][2][3]
3-(morpholinomethyl)benzofuran derivative 16a NCI-H23 (Non-small cell lung cancer)0.49[1][2][3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7 )A549 (Non-small cell lung cancer)6.3 ± 2.5[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8 )A549 (Non-small cell lung cancer)3.5 ± 0.6[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8 )HepG2 (Hepatocellular carcinoma)3.8 ± 0.5[4]
4,6-di(benzyloxy)-3-phenylbenzofuran 5a Not specified0.874 (Pin1 inhibition)
Benzofuran derivative 3 EGFR Kinase0.93[5]
Benzofuran derivative 11 EGFR Kinase0.81[5]
Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines the general procedure for assessing the in vitro anticancer activity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound derivative compounds

  • Human cancer cell lines (e.g., A549, NCI-H23, HeLa)[1][4]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. The final concentrations may range from 0.01 to 100 µM.[1] After 24 hours of incubation, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with benzofuran derivatives incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Dissolve formazan crystals with DMSO incubation3->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate % viability and IC50 absorbance_measurement->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow
Mechanism of Action: Kinase Inhibition

A key mechanism underlying the anticancer activity of this compound derivatives is their ability to inhibit the activity of protein kinases that are crucial for cancer cell growth and survival.

  • VEGFR-2 Inhibition: Several 3-methylbenzofuran derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3]

  • EGFR Inhibition: Certain benzofuran derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers.[5]

  • Pin1 Inhibition: Some 3-phenylbenzofuran derivatives have been identified as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme that plays a role in the regulation of numerous cancer-related proteins.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-Methyl-3-phenyl- benzofuran Derivative Inhibitor->EGFR Inhibits Pin1_Signaling_Pathway pSer_Thr_Pro Phosphorylated Ser/Thr-Pro Motifs (e.g., on Cyclin D1, c-Myc) Pin1 Pin1 pSer_Thr_Pro->Pin1 Substrate Conformational_Change Conformational Change of Target Protein Pin1->Conformational_Change Isomerization Protein_Function Altered Protein Function/Stability Conformational_Change->Protein_Function Cell_Cycle_Progression Cell Cycle Progression & Proliferation Protein_Function->Cell_Cycle_Progression Inhibitor 3-Phenylbenzofuran Derivative Inhibitor->Pin1 Inhibits

References

The Synthesis of 2-Methyl-3-phenylbenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes, reaction mechanisms, and potential applications of 2-methyl-3-phenylbenzofuran, a key heterocyclic scaffold in medicinal chemistry. The benzofuran nucleus is a common motif in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the core chemical principles and experimental protocols for the synthesis of this compound, offering valuable insights for researchers in organic synthesis and drug discovery.

Core Reaction Mechanisms

The formation of the this compound scaffold can be achieved through several synthetic strategies. The most common approaches involve the cyclization of appropriately substituted phenolic precursors. Below, we delineate a plausible and widely accepted acid-catalyzed reaction mechanism.

Acid-Catalyzed Intramolecular Cyclization

A prevalent method for the synthesis of 2,3-disubstituted benzofurans involves the acid-catalyzed cyclization of a substituted α-phenoxy ketone.[4] In the case of this compound, the precursor would be 1-(2-hydroxyphenyl)-1-phenylpropan-2-one.

The reaction is initiated by the protonation of the carbonyl oxygen of the ketone, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack of the activated carbonyl group on the electron-rich aromatic ring of the phenol. Subsequent dehydration leads to the formation of the furan ring, yielding the final this compound product.

Below is a DOT script representation of this acid-catalyzed reaction mechanism.

Acid_Catalyzed_Mechanism Start 1-(2-hydroxyphenyl)-1-phenylpropan-2-one Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ Intermediate1 Protonated Ketone Intermediate Protonation->Intermediate1 Cyclization Intramolecular Electrophilic Attack Intermediate1->Cyclization Intermediate2 Cyclized Intermediate (Oxonium Ion) Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration - H2O Product This compound Dehydration->Product

Figure 1: Proposed acid-catalyzed reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of reported yields from various methods.

Synthetic MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Nickel-Catalyzed Intramolecular AdditionNi(OTf)₂ / 1,10-PhenMeCN1101655[5]
Acid-Catalyzed Cyclization of AcetalPolyphosphoric Acid (PPA)---Variable[4]
From o-alkynylphenylethersPhosphazene P₄-tBu---Good[6]

Experimental Protocols

Nickel-Catalyzed Synthesis of this compound[5]

This protocol describes a nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to an aryl ketone.

Materials:

  • Substrate (e.g., 1-(2-halophenyl)-1-phenylpropan-2-one)

  • Ni(OTf)₂ (5 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Zinc powder (2 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (0.2 mmol), Ni(OTf)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and zinc powder (2 equiv).

  • Evacuate and backfill the tube with nitrogen gas (repeat three times).

  • Add acetonitrile (2 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 16 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane as eluent) to afford the desired this compound.

Below is a DOT script outlining the experimental workflow for the nickel-catalyzed synthesis.

Nickel_Catalyzed_Workflow Start Combine Reactants: Substrate, Ni(OTf)₂, 1,10-Phen, Zn powder Atmosphere Establish Inert Atmosphere (Nitrogen) Start->Atmosphere Solvent Add Acetonitrile Atmosphere->Solvent Reaction Heat at 110°C for 16h Solvent->Reaction Cooldown Cool to Room Temperature Reaction->Cooldown Filtration Filter Reaction Mixture Cooldown->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Purification Purify by Column Chromatography Evaporation->Purification Product This compound Purification->Product

Figure 2: Experimental workflow for the nickel-catalyzed synthesis of this compound.

Relevance in Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] While this compound itself may not be a clinical drug, its structural motif is present in numerous compounds investigated for therapeutic applications.

Benzofuran derivatives have been reported to act as:

  • Anticancer Agents: By interacting with various cellular targets, including tubulin and protein kinases.[2]

  • Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.[1]

  • Anti-inflammatory Agents: Through the modulation of inflammatory pathways.[3]

  • Psychoactive Agents: Some benzofuran derivatives interact with serotonin receptors and monoamine transporters.[7][8]

The development of novel benzofuran-based drugs often involves the strategic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of analogs of this compound allows for the exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery.

The diagram below illustrates the central role of the benzofuran scaffold in the drug discovery pipeline.

Drug_Discovery_Pathway Scaffold Benzofuran Scaffold (e.g., this compound) Synthesis Chemical Synthesis & Analog Generation Scaffold->Synthesis Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 3: The role of the benzofuran scaffold in the drug discovery process.

References

An In-depth Technical Guide on the Physical Properties of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a core scaffold in a vast array of biologically active molecules.[1][2][3] Its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] Understanding the physical properties of substituted benzofurans is paramount for drug design and development, as these characteristics profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the key physical properties of substituted benzofurans, detailed experimental protocols for their determination, and a visualization of a key signaling pathway influenced by this class of compounds.

Data Presentation: Physical Properties of Substituted Benzofurans

The physical properties of benzofuran and its derivatives are significantly influenced by the nature and position of their substituents. These properties are critical for predicting the behavior of these compounds in biological systems.

Melting Point, Boiling Point, and Solubility

The melting and boiling points of a compound provide insights into the strength of its intermolecular forces. Solubility, particularly in aqueous and lipid environments, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundSubstituent(s)Melting Point (°C)Boiling Point (°C)SolubilityReference(s)
Benzofuran-< -18173-175Insoluble in water; miscible with benzene, petroleum ether, absolute alcohol, ether.[3][6][7][8]
5-Bromo-3-methyl-1-benzofuran5-Bromo, 3-Methyl---
(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one2-(4-Nitrobenzylidene)187--[9]

Note: This table is a representative sample. A comprehensive database would require the compilation of data from numerous primary research articles.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of substituted benzofurans.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

CompoundSolventλmax (nm)Reference(s)
2,3-BenzofuranTHF284, 290 (shoulder at 325-350)[10]
4-Nitrobenzofurazan-262, 337[11]

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundKey IR Peaks (cm⁻¹)Reference(s)
(Z)-N-(benzofuran-2-yl(4-chlorophenyl)methylene)aniline-[12]

Note: Specific peak assignments would require detailed analysis of individual spectra from cited literature.

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Chemical Shifts (δ, ppm) of Benzofuran:

ProtonChemical Shift (ppm)Reference(s)
H-27.59[13]
H-36.72[13]
H-47.54[13]
H-57.22[13]
H-67.29[13]
H-77.46[13]

¹³C NMR Chemical Shifts (δ, ppm) of Benzofuran:

CarbonChemical Shift (ppm)Reference(s)
C-2144.9[14]
C-3106.6[14]
C-3a127.5[14]
C-4121.4[14]
C-5122.8[14]
C-6124.2[14]
C-7111.4[14]
C-7a155.0[14]

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of novel substituted benzofurans. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid organic compound.[15]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[16]

  • Capillary tubes (sealed at one end)[16]

  • Mortar and pestle[16]

  • Spatula[17]

  • Thermometer[16]

Procedure:

  • Sample Preparation: Grind a small amount of the dry, crystalline substituted benzofuran into a fine powder using a mortar and pestle.[16]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is sufficient.[16]

  • Measurement:

    • Mel-Temp Apparatus: Place the packed capillary tube into the sample holder of the apparatus. Set the heating rate. For an unknown compound, a rapid initial determination can be performed to find an approximate melting range. For an accurate measurement, heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb. Immerse the thermometer and capillary tube in the oil bath of the Thiele tube. Heat the side arm of the Thiele tube gently with a Bunsen burner. The convection currents in the oil will ensure uniform heating.[16]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.[16][17] A pure compound will have a sharp melting point range of 1-2°C.

Solubility Determination

Solubility is determined to understand the dissolution behavior of a compound in various solvents, which is critical for formulation development and biopharmaceutical classification.[18][19][20]

Apparatus:

  • Shake-flask apparatus or orbital shaker[18][20]

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid substituted benzofuran to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[19][20]

  • Equilibration: Seal the vials and place them in a shake-flask or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[18][19]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.[18]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it to remove any remaining solid particles. Dilute the filtrate with an appropriate solvent if necessary.

  • Concentration Determination: Determine the concentration of the dissolved substituted benzofuran in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.[19]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a drug at different physiological pH values.[21][22][23][24]

Apparatus:

  • NMR spectrometer[21]

  • pH meter[22]

  • NMR tubes

  • Micropipettes

  • Solutions of varying pH (buffers) or a titrant (e.g., NaOH)[21][22]

Procedure (NMR Spectroscopy Method):

  • Sample Preparation: Prepare a solution of the substituted benzofuran in a suitable deuterated solvent (e.g., D₂O for water-soluble compounds).[21]

  • pH Adjustment: Adjust the pH of the solution to a starting value (either acidic or basic) using a suitable acid or base.

  • NMR Spectrum Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Titration: Incrementally add small volumes of a titrant (acid or base) to the NMR tube, and measure the pH after each addition. Acquire a ¹H NMR spectrum at each pH value.

  • Data Analysis: Identify a proton signal in the NMR spectrum that shows a significant chemical shift change as a function of pH. Plot the chemical shift of this proton against the measured pH. The resulting data will form a sigmoidal curve.

  • pKa Calculation: The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[21][24]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity of a compound.[1][9][25][26][27]

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the substituted benzofuran and is transparent in the UV-Vis region of interest (typically 200-800 nm). Common solvents include ethanol, methanol, and cyclohexane.

  • Solution Preparation: Prepare a stock solution of the substituted benzofuran of a known concentration. From the stock solution, prepare a series of dilutions of known concentrations.

  • Spectrum Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank. Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the sample cuvette with a small amount of the most dilute solution, then fill the cuvette with that solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for all the prepared dilutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • From the spectrum of one of the solutions, determine the wavelength(s) of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus concentration for the series of dilutions. According to the Beer-Lambert law, this should be a linear plot. The molar absorptivity can be calculated from the slope of the line (slope = ε × path length of the cuvette).[25]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[11][28][29][30][31]

Apparatus:

  • FTIR spectrometer (often with an Attenuated Total Reflectance (ATR) accessory)

  • Sample holder (e.g., salt plates for liquids, KBr press for solids, or ATR crystal)

Procedure (using ATR-FTIR):

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).[11]

  • Sample Application:

    • Solids: Place a small amount of the powdered substituted benzofuran directly onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.

    • Liquids: Place a drop of the liquid substituted benzofuran directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to specific functional groups within the substituted benzofuran molecule by comparing the peak positions to correlation charts.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound.[32][33]

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the substituted benzofuran in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of an internal standard (TMS) if one is not already present in the solvent.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Spectrum Acquisition: Acquire the proton NMR spectrum. This involves applying a series of radiofrequency pulses and detecting the resulting signal.

  • ¹³C NMR Spectrum Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C is a less abundant isotope and has a lower gyromagnetic ratio, this typically requires a longer acquisition time than ¹H NMR.

  • Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shifts, integration (for ¹H NMR), and coupling patterns (multiplicity) of the signals are analyzed to determine the structure of the molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structures to establish connectivity between atoms.[32]

Mandatory Visualization: Signaling Pathway

Substituted benzofurans have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One such critical pathway involves the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[34]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKKα/β/γ TAK1->IKK_complex Phosphorylates MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Pro_inflammatory_genes Induces Transcription Benzofuran Substituted Benzofurans Benzofuran->IKK_complex Benzofuran->NFkB p38 p38 Benzofuran->p38 JNK JNK Benzofuran->JNK ERK ERK Benzofuran->ERK label_inhibit Inhibition MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK3_6->p38 Phosphorylates p38->Pro_inflammatory_genes MKK4_7->JNK Phosphorylates JNK->Pro_inflammatory_genes MEK1_2->ERK Phosphorylates ERK->Pro_inflammatory_genes IkB_NFkB IκBα-NF-κB Complex

Caption: Inhibition of NF-κB and MAPK signaling pathways by substituted benzofurans.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-3-phenylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the synthesis of 2-Methyl-3-phenylbenzofuran, a valuable heterocyclic compound in medicinal chemistry and materials science. The described method is based on the acid-catalyzed cyclodehydration of an α-phenoxy ketone, a common and effective strategy for preparing substituted benzofurans.

Introduction

Benzofuran derivatives are prevalent scaffolds in a wide array of biologically active compounds and functional materials. The 2,3-disubstituted benzofuran core, in particular, is a key structural motif in many pharmaceuticals. This document outlines a reliable protocol for the synthesis of this compound, leveraging the cyclodehydration of an α-phenoxy ketone intermediate. The synthesis is achieved in two main steps: the formation of the α-phenoxy ketone via Williamson ether synthesis, followed by an intramolecular Friedel-Crafts-type cyclization using a strong acid catalyst like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Synthesis of 2-phenoxy-1-phenylpropan-1-one

Step 2: Cyclodehydration to this compound

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Phenol2-bromo-1-phenylpropan-1-oneK₂CO₃AcetoneReflux12~85
22-phenoxy-1-phenylpropan-1-one-Eaton's Reagent-602~90

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Phenol

  • 2-bromo-1-phenylpropan-1-one

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Eaton's reagent (P₂O₅ in CH₃SO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Protocol for Step 1: Synthesis of 2-phenoxy-1-phenylpropan-1-one

  • To a 250 mL round-bottom flask, add phenol (1.0 eq), potassium carbonate (2.0 eq), and acetone (100 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromo-1-phenylpropan-1-one (1.1 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenoxy-1-phenylpropan-1-one.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure α-phenoxy ketone.

Protocol for Step 2: Cyclodehydration to this compound

  • Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid (1:10 w/w) with stirring. Caution: This is an exothermic process.

  • To a 100 mL round-bottom flask, add the purified 2-phenoxy-1-phenylpropan-1-one (1.0 eq).

  • Add Eaton's reagent (10 eq by weight) to the flask at room temperature with vigorous stirring.

  • Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane to afford the pure this compound as a yellow oil.[1]

Characterization Data

The final product, this compound, can be characterized by its spectroscopic data.[1]

  • ¹H NMR (500 MHz, CDCl₃): δ = 7.50 (d, J = 7.5 Hz, 1H), 7.44–7.37 (m, 5H), 7.28 (t, J = 7.0 Hz, 1H), 7.20–7.14 (m, 2H), 2.46 (s, 3H).[1]

  • ¹³C NMR (125 MHz, CDCl₃): δ = 154.0, 151.3, 132.9, 128.9, 128.8, 128.7, 126.9, 123.5, 122.6, 119.3, 116.9, 110.7, 12.8.[1]

  • LRMS (EI, 70 eV): m/z (%) = 206 (M⁺, 100).[1]

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Cyclodehydration Phenol Phenol Reaction1 Reflux (12h) Phenol->Reaction1 BromoKetone 2-bromo-1-phenylpropan-1-one BromoKetone->Reaction1 K2CO3 K₂CO₃ K2CO3->Reaction1 Acetone Acetone (solvent) Acetone->Reaction1 Workup1 Filtration & Concentration Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 PhenoxyKetone 2-phenoxy-1-phenylpropan-1-one Purification1->PhenoxyKetone PhenoxyKetone->PhenoxyKetone_ref EatonsReagent Eaton's Reagent Reaction2 Heat (60°C, 2h) EatonsReagent->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Synthetic workflow for this compound.

References

Applications of 2-Methyl-3-phenylbenzofuran Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-methyl-3-phenylbenzofuran derivatives in medicinal chemistry, focusing on their potential as anticancer, anti-Alzheimer's, and antimicrobial agents. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Applications

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation. Notably, these compounds have been shown to inhibit Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Inhibition of Pin1 Signaling

Pin1 is an enzyme that plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression and oncogenesis. Its overexpression is linked to various cancers. Certain 3-phenylbenzofuran derivatives have shown potent inhibitory activity against Pin1.

Quantitative Data: Pin1 Inhibition

CompoundTargetIC50 (µM)Cancer Cell LineReference
4,6-di(benzyloxy)-3-phenylbenzofuranPin10.874-[1]

Signaling Pathway: Pin1 Regulation of Oncogenic Pathways

Pin1_Signaling cluster_upstream Upstream Kinases cluster_pin1 Pin1 Regulation cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes CDKs CDKs Pin1 Pin1 CDKs->Pin1 phosphorylates MAPKs MAPKs MAPKs->Pin1 phosphorylates PLK1 PLK1 PLK1->Pin1 phosphorylates CyclinD1 Cyclin D1 Pin1->CyclinD1 isomerizes & activates cMyc c-Myc Pin1->cMyc isomerizes & stabilizes p53 p53 (inactivated) Pin1->p53 isomerizes & promotes degradation NFkB NF-κB Pin1->NFkB isomerizes & activates AP1 AP-1 Pin1->AP1 isomerizes & activates Proliferation Cell Proliferation CyclinD1->Proliferation cMyc->Proliferation Apoptosis Apoptosis Inhibition p53->Apoptosis NFkB->Proliferation NFkB->Apoptosis AP1->Proliferation Metastasis Metastasis AP1->Metastasis Benzofuran 2-Methyl-3-phenyl- benzofuran Derivative Benzofuran->Pin1 inhibits

Caption: Pin1 signaling pathway in cancer and its inhibition by this compound derivatives.

Experimental Protocol: Pin1 Inhibition Assay (Chymotrypsin-Coupled Assay)

This protocol is adapted from a generalized procedure for measuring Pin1 isomerase activity.

Materials:

  • Purified recombinant Pin1 protein

  • Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-p-nitroanilide)

  • α-Chymotrypsin

  • Assay buffer (e.g., 35 mM HEPES, pH 7.8)

  • This compound derivative (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Add the purified Pin1 enzyme to the wells containing the test compound and controls.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • To initiate the reaction, add the substrate peptide to all wells.

  • Immediately add α-chymotrypsin to all wells. Chymotrypsin will cleave the trans-isoform of the substrate, releasing p-nitroaniline.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of the reaction is proportional to the Pin1 isomerase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply.

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

CompoundTargetIC50 (µM)Cancer Cell LineReference
3-methylbenzofuran derivative 16bVEGFR-2-A549[1]
3-methylbenzofuran derivative 16bA549 cell proliferation1.48A549[1]

Signaling Pathway: VEGFR-2 Signaling in Angiogenesis

VEGFR2_Signaling cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Ras Ras VEGFR2->Ras activates Permeability Vascular Permeability VEGFR2->Permeability Benzofuran 2-Methyl-3-phenyl- benzofuran Derivative Benzofuran->VEGFR2 inhibits PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol is based on a generic kinase assay format.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound derivative (test compound)

  • 96-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the test compound dilutions, a positive control (e.g., a known VEGFR-2 inhibitor like Sorafenib), and a negative control (vehicle).

  • Add the VEGFR-2 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: Cell Proliferation (MTT) Assay

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Anti-Alzheimer's Disease Applications

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. Inhibiting the enzymes that break down ACh, such as butyrylcholinesterase (BChE), is a key therapeutic strategy. Hydroxylated 2-phenylbenzofuran derivatives have emerged as selective inhibitors of BChE.[2][3]

Quantitative Data: Butyrylcholinesterase Inhibition

CompoundTargetIC50 (µM)Reference
Hydroxylated 2-phenylbenzofuran 15BChE6.23[2][3]
Hydroxylated 2-phenylbenzofuran 17BChE3.57[2][3]

Mechanism of Action: Inhibition of Butyrylcholinesterase

BChE_Inhibition cluster_cholinergic_synapse Cholinergic Synapse ACh Acetylcholine (ACh) BChE Butyrylcholinesterase (BChE) ACh->BChE hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor binds to Choline_Acetate Choline + Acetate BChE->Choline_Acetate Cognition Improved Cognition Postsynaptic_Receptor->Cognition Benzofuran 2-Phenylbenzofuran Derivative Benzofuran->BChE inhibits

Caption: Mechanism of BChE inhibition by 2-phenylbenzofuran derivatives.

Experimental Protocol: Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.

Materials:

  • Butyrylcholinesterase (from equine serum or human serum)

  • Butyrylthiocholine iodide (BTCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 2-Phenylbenzofuran derivative (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound, BTCI, and DTNB in appropriate solvents.

  • In a 96-well plate, add phosphate buffer.

  • Add the test compound at various concentrations. Include a vehicle control and a known BChE inhibitor as a positive control.

  • Add DTNB solution to all wells.

  • Add the BChE enzyme solution to all wells except for the blank.

  • Pre-incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (BTCI) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes). The rate of color change is proportional to the enzyme activity.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value.

Antimicrobial Applications

Various derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. The specific substitutions on the benzofuran ring and the phenyl group play a crucial role in determining the antimicrobial spectrum and potency.

Quantitative Data: Antimicrobial Activity

Compound TypeOrganismMIC (µg/mL)Reference
2-substituted-3-methylbenzofuran derivativesVarious bacteria and fungiSignificant activity reported[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a general protocol for determining the MIC of a compound using the broth microdilution method.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative (test compound)

  • Sterile 96-well microplates

  • Standard antibiotic or antifungal agent (positive control)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Include a positive control (broth with a standard antimicrobial agent), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).

  • Add the standardized microbial inoculum to all wells except the sterility control.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of this compound

A common synthetic route to this compound involves a nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to an aryl ketone.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Start Starting Materials: 2'-bromoacetophenone and phenylboronic acid Step1 Suzuki Coupling Start->Step1 Intermediate Intermediate: 2-acetyl-2'-phenylacetophenone Step1->Intermediate Step2 Intramolecular Cyclization (Ni-catalyzed) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General synthetic workflow for this compound.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature for specific details and optimize the conditions for their particular experimental setup. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols for 2-Methyl-3-phenylbenzofuran Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-Methyl-3-phenylbenzofuran, a significant heterocyclic scaffold in medicinal chemistry. The following sections detail synthesis protocols, quantitative data, and reaction pathways to guide researchers in the efficient synthesis and further functionalization of this compound and its derivatives.

Introduction

Benzofuran derivatives are key structural motifs found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, serves as a valuable building block for the development of novel therapeutic agents. The methodologies presented herein describe robust and reproducible approaches for its synthesis, primarily focusing on transition-metal-catalyzed cross-coupling reactions.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and related derivatives, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Nickel-Catalyzed Synthesis of this compound

EntryCatalystLigandSolventTemp (°C)Time (h)Yield (%)
1Ni(OTf)₂ (5 mol%)1,10-Phenanthroline (10 mol%)MeCN1101655[1]

Table 2: Spectroscopic Data for this compound [2]

TechniqueData
¹H NMR (500 MHz, CDCl₃)δ = 7.50 (d, J = 7.5 Hz, 1H), 7.44–7.37 (m, 5H), 7.28 (t, J = 7.0 Hz, 1H), 7.20–7.14 (m, 2H), 2.46 (s, 3H)
¹³C NMR (125 MHz, CDCl₃)δ = 154.0, 151.3, 132.9, 128.9, 128.8, 128.7, 126.9, 123.5, 122.6, 119.3, 116.9, 110.7, 12.8
LRMS (EI, 70 eV)m/z (%) = 208 (M⁺)

Experimental Protocols

Protocol 1: Nickel-Catalyzed Synthesis of this compound

This protocol details the intramolecular nucleophilic addition for the synthesis of this compound.[1]

Materials:

  • Starting material (e.g., appropriate substituted ketone) (0.2 mmol)

  • Ni(OTf)₂ (5 mol%)

  • Zinc powder (2 equiv)

  • 1,10-Phenanthroline (10 mol%)

  • Acetonitrile (MeCN) (2 mL)

  • Nitrogen gas

  • Schlenk tube

  • Magnetic stirring bar

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stirring bar, add the starting material (0.2 mmol), Ni(OTf)₂ (5 mol%), zinc powder (2 equiv), and 1,10-phenanthroline (10 mol%).

  • Evacuate and backfill the Schlenk tube with nitrogen gas three times.

  • Add acetonitrile (2 mL) to the tube under a nitrogen atmosphere.

  • Stir the reaction mixture at 110 °C for 16 hours.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid residues.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane) to afford the pure this compound.

Protocol 2: General Palladium-Catalyzed Suzuki Cross-Coupling for 2-Arylbenzofuran Synthesis

This protocol provides a general method for the synthesis of 2-arylbenzofurans, which can be adapted for derivatives of this compound by selecting the appropriate starting materials (e.g., a 2-methyl-3-halobenzofuran and a phenylboronic acid).[2]

Materials:

  • 2-Substituted-3-bromobenzofuran (0.05 mmol)

  • Arylboronic acid (0.08 mmol)

  • Pd(II) catalyst (e.g., PdCl₂(PPh₃)₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (0.1 mmol)

  • Ethanol (EtOH) + Water (H₂O) (1:1, 6 mL)

Procedure:

  • In a reaction vessel, combine the 2-substituted-3-bromobenzofuran (0.05 mmol), arylboronic acid (0.08 mmol), Pd(II) catalyst (3 mol%), and K₂CO₃ (0.1 mmol).

  • Add the EtOH/H₂O solvent mixture (6 mL).

  • Stir the resulting suspension at 80 °C for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-arylbenzofuran.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible reaction mechanism for the synthesis of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Starting Material - Ni(OTf)₂ - Zn Powder - 1,10-Phenanthroline B Add Solvent (MeCN) under N₂ A->B In Schlenk Tube C Stir at 110°C for 16h B->C D Cool & Filter C->D E Evaporate Solvent D->E F Column Chromatography E->F Product Pure 2-Methyl-3- phenylbenzofuran F->Product reaction_mechanism Ni_II Ni(II) Catalyst Ni_0 Ni(0) Ni_II->Ni_0 Reduction Intermediate_A Ni(II) Intermediate A (Oxidative Addition) Ni_0->Intermediate_A + Substrate Substrate Aryl Halide Starting Material Intermediate_B Intermediate B (Intramolecular Nucleophilic Addition) Intermediate_A->Intermediate_B Intermediate_B->Ni_II Regeneration Product This compound Intermediate_B->Product + ZnX₂ Dehydration Dehydration Zn Zn Powder ZnX2 ZnX₂

References

Application Notes and Protocols: 2-Methyl-3-phenylbenzofuran as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their significant presence in natural products and their broad spectrum of biological activities. This has rendered the benzofuran scaffold a privileged structure in medicinal chemistry and materials science. Among these, 2-Methyl-3-phenylbenzofuran serves as a key intermediate and a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and antifungal agents. Its structure, featuring a reactive methyl group and sites for electrophilic substitution on both the benzofuran core and the phenyl ring, offers multiple avenues for synthetic diversification.

These application notes provide an overview of the synthetic utility of this compound, detailing its preparation and subsequent functionalization. The protocols included are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the exploration of novel chemical space and the development of new bioactive compounds.

Synthetic Applications

This compound is a valuable starting material for the synthesis of a variety of functionalized benzofuran derivatives. The key reactive sites for further elaboration are the 2-methyl group, the electron-rich benzofuran ring system, and the C3-phenyl group.

1. Functionalization of the 2-Methyl Group:

The 2-methyl group can be functionalized through several synthetic transformations, providing access to a range of derivatives.

  • Oxidation: The methyl group can be oxidized to an aldehyde (2-formyl-3-phenylbenzofuran) or a carboxylic acid (3-phenylbenzofuran-2-carboxylic acid). These functional groups are versatile handles for further modifications, such as the formation of amides, esters, and other derivatives. For instance, 2-aroylbenzofurans can be synthesized from the corresponding 2-formyl derivatives.

  • Halogenation: Halogenation of the methyl group, for example through radical bromination, yields 2-(bromomethyl)-3-phenylbenzofuran. This intermediate is a potent electrophile, enabling the introduction of various nucleophiles to construct more complex side chains.

  • Condensation Reactions: The methyl group can undergo condensation reactions with aldehydes to form styryl-type derivatives, extending the conjugation of the system and providing a route to novel dyes or biologically active compounds.

2. Electrophilic Substitution on the Benzofuran Ring:

The benzofuran ring is susceptible to electrophilic attack, allowing for the introduction of substituents at various positions. The directing effects of the existing substituents will influence the regioselectivity of these reactions.

  • Halogenation: Direct halogenation of the benzofuran ring can introduce bromine or chlorine atoms, which can then be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds and introduce aryl, vinyl, or alkynyl groups.

  • Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can be employed to introduce nitro and sulfonic acid groups, respectively, which can be further transformed into other functional groups.

3. Modification of the C3-Phenyl Group:

The phenyl group at the 3-position can also be functionalized through electrophilic aromatic substitution, although the reactivity will be influenced by the deactivating effect of the benzofuran ring.

Biological Significance of this compound Derivatives

Derivatives of the 2,3-disubstituted benzofuran scaffold have demonstrated a wide array of pharmacological activities. Understanding these activities can guide the design of new synthetic targets starting from this compound.

  • Anticancer Activity: Many benzofuran derivatives exhibit potent anticancer properties by targeting various signaling pathways. For example, some derivatives have been shown to inhibit protein kinases such as mTOR and Pin1, which are often dysregulated in cancer.[1][2][3] The derivatization of the benzofuran core can lead to compounds that induce apoptosis in cancer cells.[4]

  • Antimicrobial and Antifungal Activity: The benzofuran scaffold is present in numerous natural and synthetic compounds with significant antimicrobial and antifungal properties.[5] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzofuran ring are crucial for their biological activity.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a nickel-catalyzed intramolecular nucleophilic addition for the synthesis of this compound.

Reaction Scheme:

Materials:

  • Starting material (e.g., an appropriately substituted iodophenoxy-propiophenone precursor)

  • Ni(dppp)₂Cl₂ (Nickel(II)-1,3-Bis(diphenylphosphino)propane chloride)

  • 2,2'-bipyridine

  • Zinc powder

  • Anhydrous solvent (e.g., acetonitrile)

  • Nitrogen atmosphere apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a dried reaction flask under a nitrogen atmosphere, add the starting iodophenoxy-propiophenone precursor (1.0 eq).

  • Add Ni(dppp)₂Cl₂ (5 mol%) and 2,2'-bipyridine (10 mol%).

  • Add zinc powder (2.0 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Stir the reaction mixture at the appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data:

CompoundYield
This compound55%[6]

Characterization Data (as reported in the literature):

  • Appearance: Yellow oil[6]

  • ¹H NMR (500 MHz, CDCl₃): δ = 7.50 (d, J = 7.5 Hz, 1 H), 7.44–7.37 (m, 5 H), 7.28 (t, J = 7.0 Hz, 1 H), 7.20–7.14 (m, 2 H), 2.46 (s, 3 H).[6]

  • ¹³C NMR (125 MHz, CDCl₃): δ = 154.0, 151.3, 132.9, 128.9, 128.8, 128.7, 126.9, 123.5, 122.6, 119.3, 116.9, 110.7, 12.8.[6]

  • LRMS (EI, 70 eV): m/z (%) = 206 (M⁺, 100), 205 (51), 130 (30), 207 (30), 177 (21), 178 (17).[6]

Protocol 2: Representative Functionalization - Oxidation of the 2-Methyl Group

This protocol is a general representation for the oxidation of a 2-methylbenzofuran derivative, which can be adapted for this compound to synthesize 2-formyl-3-phenylbenzofuran.

Reaction Scheme:

Materials:

  • This compound

  • Oxidizing agent (e.g., Selenium dioxide)

  • Solvent (e.g., Dioxane/water)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent mixture like dioxane and water.

  • Add the oxidizing agent, such as selenium dioxide, in a stoichiometric amount.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture and filter to remove any solid byproducts.

  • Extract the filtrate with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude aldehyde by column chromatography or recrystallization.

Data Presentation

Table 1: Synthesis of Substituted Benzofurans (Representative Examples)

EntryStarting Material(s)ProductCatalyst/ReagentSolventYield (%)Reference
12-(2-iodophenoxy)-1-phenylethanone3-PhenylbenzofuranNi(dppp)₂Cl₂, ZnAcetonitrile83[6]
22-Iodophenol, 2-bromo-1-phenylethanone3-PhenylbenzofuranNi(dppp)₂Cl₂, ZnAcetonitrile30[6]
3Precursor to this compoundThis compoundNi(dppp)₂Cl₂, ZnAcetonitrile55[6]
4MOM-protected hydroxychalcone2,3-dihydrobenzofuran intermediatePhI(OCOCF₃)₂-69[7]
52,3-dihydrobenzofuran intermediate3-AcylbenzofuranK₂CO₃THF97[7]

Visualization of Synthetic and Biological Pathways

Below are diagrams illustrating a general synthetic workflow starting from this compound and a representative signaling pathway that can be targeted by its derivatives.

Synthetic_Workflow cluster_functionalization Functionalization cluster_derivatives Derivatives cluster_final Bioactive Molecules start This compound oxidation Oxidation of 2-methyl group start->oxidation halogenation_methyl Halogenation of 2-methyl group start->halogenation_methyl halogenation_ring Halogenation of bnzofuran ring start->halogenation_ring aldehyde 2-Formyl-3-phenylbenzofuran oxidation->aldehyde bromo 2-(Bromomethyl)-3-phenylbenzofuran halogenation_methyl->bromo halo_ring Halogenated This compound halogenation_ring->halo_ring coupling Cross-Coupling Reactions coupled_product Coupled Products coupling->coupled_product anticancer Anticancer Agents aldehyde->anticancer antimicrobial Antimicrobial Agents bromo->antimicrobial halo_ring->coupling coupled_product->anticancer

Caption: Synthetic pathways originating from this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates transcription Transcription Factors (e.g., NF-κB) mtor->transcription activates apoptosis Apoptosis mtor->apoptosis inhibits pin1 Pin1 proliferation Cell Proliferation & Survival pin1->proliferation promotes transcription->proliferation promotes benzofuran Benzofuran Derivative (e.g., from this compound) benzofuran->mtor inhibits benzofuran->pin1 inhibits

Caption: Potential anticancer mechanism of action for benzofuran derivatives.

References

Application Notes and Protocols: Antimicrobial Potential of 2-Methyl-3-phenylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific antimicrobial studies on 2-Methyl-3-phenylbenzofuran. The following information is based on the biological activities of a closely related derivative, 6-methoxy-2-methyl-3-phenylbenzofuran-5-ol , isolated from the heartwood of Dalbergia odorifera, and general protocols for antimicrobial screening of benzofuran compounds.

Introduction

Benzofurans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While direct antimicrobial data for this compound is not publicly available, studies on structurally similar compounds suggest potential bioactivity. This document focuses on the known biological properties of a key derivative, 6-methoxy-2-methyl-3-phenylbenzofuran-5-ol, and provides generalized protocols for evaluating the antimicrobial efficacy of such compounds.

Featured Compound: 6-methoxy-2-methyl-3-phenylbenzofuran-5-ol

A derivative of the target compound, 6-methoxy-2-methyl-3-phenylbenzofuran-5-ol, has been isolated from Dalbergia odorifera, a plant known for its medicinal properties.[1][2] While specific antimicrobial data for this compound is not available, it has been shown to exhibit protective effects against glutamate-induced oxidative injury in HT22 cells and to modulate anti-inflammatory activity by upregulating heme oxygenase (HO)-1 in BV2 microglia.[2] The crude extracts of Dalbergia odorifera have demonstrated antibacterial and anti-inflammatory activities, suggesting that its constituent benzofurans may contribute to these effects.[1][2]

Quantitative Data

Due to the lack of specific studies on the antimicrobial activity of this compound and its closely related derivatives, quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) cannot be provided at this time. The following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Antibacterial Activity of this compound Derivatives (Template)

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Bacillus subtilis

Table 2: Antifungal Activity of this compound Derivatives (Template)

Fungal StrainMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)
Candida albicans
Aspergillus niger

Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial screening of benzofuran derivatives, based on methodologies reported for similar compounds.

General Synthesis of this compound Derivatives

A common method for the synthesis of 2,3-disubstituted benzofurans involves the acid-catalyzed reaction of a phenol with a suitable ketone followed by cyclization. For this compound, this could involve the reaction of a substituted phenol with propiophenone in the presence of an acid catalyst.

Workflow for Synthesis:

Phenol Substituted Phenol Reaction Reaction & Cyclization Phenol->Reaction Propiophenone Propiophenone Propiophenone->Reaction Catalyst Acid Catalyst Catalyst->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Derivative Purification->Product

Caption: General synthesis workflow for this compound derivatives.

Protocol for Antimicrobial Susceptibility Testing

The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Positive control (standard antibiotic/antifungal).

  • Negative control (broth and solvent).

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include wells for positive and negative controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC Determination:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate Incubate Plate Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC Compound 6-methoxy-2-methyl-3-phenylbenzofuran-5-ol Cell BV2 Microglia Compound->Cell HO1 Upregulation of Heme Oxygenase-1 (HO-1) Cell->HO1 acts on Effect Anti-inflammatory Effect HO1->Effect leads to

References

Application Note: Protocol for NMR Analysis of 2-Methyl-3-phenylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of 2-Methyl-3-phenylbenzofuran. It outlines detailed procedures for sample preparation, instrument setup for both ¹H and ¹³C NMR spectroscopy, and data processing. This guide is intended to assist researchers in obtaining high-quality, reproducible NMR data for the structural elucidation and purity assessment of this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the benzofuran class of molecules. Compounds in this family are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural characterization is a critical step in the synthesis and evaluation of such compounds. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small organic molecules in solution. This application note details the standardized procedures for acquiring and analyzing ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

  • For ¹H NMR Spectroscopy:

    • Accurately weigh 5-25 mg of the purified this compound sample into a clean, dry vial.[1][2]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] CDCl₃ is a common choice for non-polar to moderately polar compounds.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.[3]

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2][4]

    • Cap the NMR tube securely and label it clearly.

  • For ¹³C NMR Spectroscopy:

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a more concentrated sample is required.[5]

    • Weigh 50-100 mg of the this compound sample into a clean, dry vial.[1]

    • Follow the same dissolution and filtration procedure as for the ¹H NMR sample, using 0.6-0.7 mL of the chosen deuterated solvent.[1]

Workflow for NMR Sample Preparation

G cluster_sample_prep Sample Preparation weigh Weigh Sample (5-25mg for ¹H, 50-100mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label Tube filter->cap

Caption: A streamlined workflow for preparing the this compound sample for NMR analysis.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

Table 1: Recommended Acquisition Parameters for ¹H NMR

ParameterRecommended ValuePurpose
Pulse Programzg30 or zgStandard one-pulse experiment[6]
SolventCDCl₃Common solvent for this type of compound
Temperature298 KStandard room temperature acquisition
Spectral Width (SW)~16 ppmTo cover the expected chemical shift range
Acquisition Time (AT)3-4 sProvides good resolution for small molecules
Relaxation Delay (D1)1-2 sAllows for sufficient relaxation of protons
Pulse Angle30-45°Balances signal intensity and quantitative accuracy
Number of Scans (NS)8-16To improve signal-to-noise ratio

Table 2: Recommended Acquisition Parameters for ¹³C NMR

ParameterRecommended ValuePurpose
Pulse Programzgpg30Proton-decoupled experiment with a 30° pulse
SolventCDCl₃Consistent with ¹H NMR
Temperature298 KStandard room temperature acquisition
Spectral Width (SW)~220 ppmTo cover the full range of carbon chemical shifts
Acquisition Time (AT)1-2 sA common starting point for good resolution
Relaxation Delay (D1)2 sEnsures relaxation, especially for quaternary carbons
Pulse Angle30°Optimizes signal for diverse carbon types
Number of Scans (NS)1024 or moreRequired due to the low sensitivity of ¹³C NMR[5]

Data Presentation

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound, referenced to tetramethylsilane (TMS) at 0.00 ppm. These values are predicted based on the analysis of structurally similar benzofuran derivatives.

Table 3: Expected ¹H NMR Chemical Shifts in CDCl₃

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Methyl (CH₃)2.3 - 2.5Singlet (s)
Phenyl H (ortho)7.5 - 7.7Multiplet (m)
Phenyl H (meta, para)7.2 - 7.4Multiplet (m)
Benzofuran H-4/H-77.4 - 7.6Multiplet (m)
Benzofuran H-5/H-67.1 - 7.3Multiplet (m)

Table 4: Expected ¹³C NMR Chemical Shifts in CDCl₃

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Methyl (CH₃)12 - 16
Quaternary C (C-2)155 - 160
Quaternary C (C-3)115 - 120
Quaternary C (C-3a)128 - 132
Quaternary C (C-7a)153 - 156
Phenyl C (ipso)130 - 134
Phenyl CH127 - 130
Benzofuran CH110 - 125

Data Processing and Analysis

The raw Free Induction Decay (FID) data must be processed to generate the final NMR spectrum.

Workflow for NMR Data Processing

G cluster_processing Data Processing Workflow fid Acquired FID Data ft Fourier Transform (FT) fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (to TMS) baseline->reference integrate Peak Integration (¹H) reference->integrate assign Peak Assignment integrate->assign

References

Application Notes and Protocols for the Scalable Synthesis of 2-Methyl-3-phenylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of 2-Methyl-3-phenylbenzofuran, a significant heterocyclic scaffold in medicinal chemistry. The methods outlined below are selected for their potential for scale-up, offering robust and efficient routes to this target molecule.

Method 1: Two-Step Synthesis via Williamson Ether Synthesis and Acid-Catalyzed Cyclization

This is a classic and reliable two-step approach suitable for multi-gram scale synthesis. The first step involves the formation of an α-phenoxy ketone intermediate through a Williamson ether synthesis, followed by an acid-catalyzed intramolecular cyclization to yield the desired benzofuran.

Experimental Protocols

Step 1: Synthesis of 2-Phenoxy-1-phenylpropan-1-one

This protocol is based on the general principles of the Williamson ether synthesis, a widely used and scalable method for forming ethers. The reaction proceeds via an SN2 mechanism.

  • Materials:

    • Phenol

    • 2-Bromo-1-phenylpropan-1-one

    • Potassium Carbonate (K₂CO₃)

    • Acetone

    • Water (H₂O)

    • Diethyl ether

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent), potassium carbonate (1.5 equivalents), and acetone.

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of 2-bromo-1-phenylpropan-1-one (1.0 equivalent) in acetone dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in diethyl ether and wash with 1M sodium hydroxide solution to remove any unreacted phenol, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-phenoxy-1-phenylpropan-1-one. The product can be further purified by column chromatography if necessary.

Step 2: Acid-Catalyzed Cyclization to this compound

This protocol utilizes Eaton's reagent for an efficient cyclodehydration of the α-phenoxy ketone intermediate. Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful dehydrating agent that facilitates the intramolecular electrophilic substitution.

  • Materials:

    • 2-Phenoxy-1-phenylpropan-1-one

    • Eaton's Reagent (P₂O₅ in MeSO₃H, 1:10 w/w)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Water (H₂O)

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve 2-phenoxy-1-phenylpropan-1-one (1.0 equivalent) in dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add Eaton's reagent (5-10 equivalents by weight of the ketone) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method 2: Nickel-Catalyzed Intramolecular Cyclization

This method provides an alternative route using a transition-metal catalyst. While potentially offering different substrate scope and reaction conditions, scalability may require careful optimization to manage catalyst cost and removal.

Experimental Protocol

This protocol is adapted from a reported small-scale synthesis and would require optimization for larger scales.

  • Materials:

    • 2-(2-Iodophenoxy)-1-phenylpropan-1-one (synthesis not detailed, typically from 2-iodophenol and 2-bromo-1-phenylpropan-1-one)

    • Nickel(II) triflate (Ni(OTf)₂)

    • Zinc powder (Zn)

    • 1,10-Phenanthroline (1,10-Phen)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a flame-dried Schlenk tube under a nitrogen atmosphere, add 2-(2-iodophenoxy)-1-phenylpropan-1-one (1.0 equivalent), Ni(OTf)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and zinc powder (2.0 equivalents).

    • Add anhydrous acetonitrile as the solvent.

    • Stir the reaction mixture at 110 °C for 16 hours.

    • After cooling to room temperature, filter the reaction mixture to remove solid residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (hexane as eluent) to obtain this compound.

Data Presentation

ParameterMethod 1: Williamson Ether Synthesis & Acid-Catalyzed CyclizationMethod 2: Nickel-Catalyzed Intramolecular Cyclization
Starting Materials Phenol, 2-Bromo-1-phenylpropan-1-one2-(2-Iodophenoxy)-1-phenylpropan-1-one
Key Reagents K₂CO₃, Eaton's Reagent (P₂O₅/MeSO₃H)Ni(OTf)₂, Zn, 1,10-Phenanthroline
Overall Yield High (Step 2 reported at 85%)Moderate (Reported at 55%)
Reaction Temperature Step 1: Reflux; Step 2: 0 °C to RT110 °C
Reaction Time Step 1: 4-6 h; Step 2: 1-2 h16 h
Scalability Good, common reagents and conditionsRequires optimization for catalyst loading and cost
Purification Extraction and Column ChromatographyFiltration and Column Chromatography

Visualization of Synthetic Workflow

Below is a diagram illustrating the logical flow of the two-step synthesis of this compound via the Williamson ether synthesis and subsequent acid-catalyzed cyclization.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acid-Catalyzed Cyclization phenol Phenol phenoxyketone 2-Phenoxy-1-phenylpropan-1-one phenol->phenoxyketone 1. bromoketone 2-Bromo-1-phenylpropan-1-one bromoketone->phenoxyketone 2. base K2CO3, Acetone base->phenoxyketone Reflux product This compound phenoxyketone->product phenoxyketone_ref 2-Phenoxy-1-phenylpropan-1-one eaton Eaton's Reagent eaton->product RT phenoxyketone_ref->eaton

Caption: Workflow for the Two-Step Synthesis of this compound.

Application Notes and Protocols: 2-Methyl-3-phenylbenzofuran Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 2-methyl-3-phenylbenzofuran derivatives in drug design, focusing on their synthesis, biological activities, and mechanisms of action. Detailed protocols for key experimental assays are provided to facilitate further research and development in this area.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzofuran scaffold is a key structural motif in numerous natural products and synthetic drugs, exhibiting a wide range of biological effects, including anticancer, antimicrobial, and neuroprotective properties. The this compound core, in particular, represents a promising scaffold for the development of novel therapeutic agents. This document summarizes the current understanding of these derivatives and provides detailed protocols for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common approach involves the acid-catalyzed cyclization of a-phenoxy ketones.

General Synthetic Scheme:

A typical synthesis may involve the reaction of a substituted phenol with an α-haloketone, followed by an intramolecular cyclization. For instance, the reaction of a phenol with 2-chloro-1-phenylpropan-1-one in the presence of a base can yield an intermediate that, upon acid-catalyzed cyclodehydration, affords the desired this compound derivative.

Biological Activities and Potential Therapeutic Applications

While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related benzofurans provide strong evidence for their therapeutic potential in several key areas.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. Some derivatives have been shown to inhibit critical enzymes such as Pin1, VEGFR-2, and CDK2.

Quantitative Data on Related Benzofuran Derivatives (Anticancer Activity):

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4,6-di(benzyloxy)-3-phenylbenzofuranHepatocellular Carcinoma (HCC)0.874 (Pin1 inhibition)Juglone-
3-methylbenzofuran derivative (16b)A549 (Lung Cancer)1.48Staurosporine1.52
2-acetylbenzofuran hybrid (26)-0.93 (EGFR TK inhibition)Gefitinib0.9
Oxindole-based benzofuran hybrid (22d)MCF-7 (Breast Cancer)3.41Staurosporine4.81
Oxindole-based benzofuran hybrid (22f)MCF-7 (Breast Cancer)2.27Staurosporine4.81
Oxindole-based benzofuran hybrid (22d)T-47D (Breast Cancer)3.82Staurosporine4.34
Oxindole-based benzofuran hybrid (22f)T-47D (Breast Cancer)7.80Staurosporine4.34

Note: The data presented is for structurally related benzofuran derivatives and not exclusively for this compound analogs.[1]

Antimicrobial Activity

The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.

Quantitative Data on Related Benzofuran Derivatives (Antimicrobial Activity):

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuranM. tuberculosis H37Rv3.12--
2-bisaminomethylatedaurone benzofuran derivativeB. subtilis, E. coli, S. aureus, K. pneumonia, P. vulgaris25--
Fused benzofuran-coumarin-pyridine hybridP. chinchori25--
Fused benzofuran-coumarin-pyridine hybridA. fumigatus25--
Fused benzofuran-coumarin-pyridine hybridP. wortmanni100--

Note: The data presented is for structurally related benzofuran derivatives and not exclusively for this compound analogs.[2]

Neuroprotective Effects

Emerging research suggests that benzofuran derivatives may have a role in the treatment of neurodegenerative diseases. Their proposed mechanism of action includes antioxidant effects and modulation of pathways involved in neuronal cell death. A benzofuran derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1, 3, 4-thiadiazol-2-yl) acetamide (MBPTA), has been identified as a novel Rho-associated protein kinase (ROCK) inhibitor with significant protective effects against MPP+-induced damage in SH-SY5Y neuroblastoma cells.[3]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity of Heterocyclic Compounds

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for another 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivatives (dissolved in DMSO)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a pure overnight culture, suspend 3-4 colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Compound Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. In the first column of wells, add 100 µL of the stock solution of the benzofuran derivative (typically at 2x the highest desired test concentration). Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.

  • Inoculation: Inoculate each well (except for the sterility control well) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be observed visually or by measuring the optical density at 600 nm.

Protocol 3: Neuroprotection Assay using SH-SY5Y Cells and MPP+

This protocol details a method to assess the neuroprotective effects of this compound derivatives against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)

  • This compound derivatives (dissolved in DMSO)

  • MPP+ (1-methyl-4-phenylpyridinium)

  • MTT assay reagents (as described in Protocol 1)

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in complete medium. To induce a neuronal phenotype, seed the cells in 96-well plates and differentiate them by incubating in differentiation medium for 5-7 days.

  • Compound Pre-treatment: After differentiation, pre-treat the cells with various concentrations of the benzofuran derivatives for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic concentration of MPP+ (e.g., 1 mM) for 24 hours. Include a control group treated with vehicle only and a group treated with MPP+ only.

  • Assessment of Cell Viability: After the MPP+ treatment, assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the MPP+-only treated group. An increase in cell viability indicates a neuroprotective effect.

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the signaling pathways potentially targeted by this compound derivatives based on the known mechanisms of related benzofuran compounds.

Pin1 Signaling Pathway

// Nodes GF [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Jun [label="c-Jun", fillcolor="#FBBC05", fontcolor="#202124"]; Pin1 [label="Pin1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinD1 [label="Cyclin D1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzofuran [label="2-Methyl-3-phenyl-\nbenzofuran derivative", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#EA4335"];

// Edges GF -> RTK; RTK -> Ras; Ras -> Raf -> MEK -> ERK; ERK -> Jun [label="P"]; Jun -> CyclinD1 [label="Transcription"]; Pin1 -> Jun [label="Isomerization &\nActivation"]; CyclinD1 -> Proliferation; Benzofuran -> Pin1 [arrowhead=tee, color="#EA4335", style=dashed];

// Invisible edges for layout {rank=same; GF; Benzofuran} } dot Caption: Inhibition of the Pin1 signaling pathway by a this compound derivative.

VEGFR-2 Signaling Pathway

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzofuran [label="2-Methyl-3-phenyl-\nbenzofuran derivative", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#EA4335"];

// Edges VEGF -> VEGFR2; VEGFR2 -> PLCg; VEGFR2 -> PI3K -> Akt -> Proliferation; PLCg -> Raf -> MEK -> ERK -> Proliferation; Akt -> Angiogenesis; ERK -> Angiogenesis; Benzofuran -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed];

// Invisible edges for layout {rank=same; VEGF; Benzofuran} } dot Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

CDK2 Signaling Pathway

// Nodes GrowthFactors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinD [label="Cyclin D", fillcolor="#FBBC05", fontcolor="#202124"]; CDK46 [label="CDK4/6", fillcolor="#FBBC05", fontcolor="#202124"]; Rb [label="Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Phase [label="S-Phase Entry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzofuran [label="2-Methyl-3-phenyl-\nbenzofuran derivative", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#EA4335"];

// Edges GrowthFactors -> CyclinD; CyclinD -> CDK46; CDK46 -> Rb [label="P"]; Rb -> E2F [arrowhead=tee]; E2F -> CyclinE [label="Transcription"]; CyclinE -> CDK2; CDK2 -> Rb [label="P"]; E2F -> S_Phase; Benzofuran -> CDK2 [arrowhead=tee, color="#EA4335", style=dashed]; } dot Caption: Inhibition of the CDK2 signaling pathway by a this compound derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-phenylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-3-phenylbenzofuran for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalystEnsure the use of a high-purity catalyst. For nickel-catalyzed reactions, confirm that the nickel catalyst is active and consider using a freshly opened bottle or a well-stored catalyst.
Inefficient ligandThe choice of ligand is crucial. For nickel-catalyzed synthesis, 1,10-Phenanthroline has been shown to be effective.[1] If yield is low, consider screening other ligands such as PCy3 or S-Phos.[1]
Improper solventThe reaction solvent significantly impacts yield. Acetonitrile (MeCN) has been found to provide the best results in some nickel-catalyzed syntheses.[1] If using another solvent, consider switching to MeCN or performing a solvent screen with solvents like MeOH, toluene, DCE, or THF.[1]
Reaction temperature too low/highThe reaction temperature needs to be optimized. For the nickel-catalyzed reaction, 110 °C has been reported as an effective temperature.[1] Consider screening temperatures ranging from 80 °C to 130 °C to find the optimum for your specific setup.[1]
Incomplete reactionMonitor the reaction progress using TLC or GC-MS. If the starting material is still present after the recommended reaction time, consider extending the reaction duration.
Formation of Side Products (e.g., Dimers) Unfavorable reaction conditionsThe formation of dimers has been observed in the synthesis of related 2-phenylbenzofurans.[2] This can sometimes be influenced by the acidity of the reaction medium. The addition of a mild acid like p-toluenesulfonic acid might influence the product distribution, though it could also potentially decrease the yield of the desired product.[2]
Presence of impuritiesEnsure all starting materials and reagents are pure and dry. The presence of water or other reactive impurities can lead to unwanted side reactions.
Difficulty in Product Isolation/Purification Co-eluting impuritiesOptimize the column chromatography conditions. A mixture of hexane and ethyl acetate is commonly used. Adjust the solvent polarity to achieve better separation.
Product instabilitySome benzofuran derivatives can be sensitive to acid or base. Ensure that the workup and purification steps are performed under neutral conditions if instability is suspected.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the yield of this compound synthesis?

A good starting point is to use a nickel-catalyzed intramolecular nucleophilic addition reaction. A reported method uses Ni(OTf)2 as the catalyst, 1,10-Phenanthroline as the ligand, and acetonitrile as the solvent at 110 °C, which has been shown to produce a 55% yield.[1] From there, you can systematically vary parameters such as catalyst loading, ligand, solvent, and temperature to improve the yield.

Q2: What are the most critical parameters to control for maximizing the yield?

Based on studies of similar benzofuran syntheses, the choice of catalyst, ligand, and solvent are the most critical parameters.[1] A systematic screening of these components is highly recommended. For instance, in a nickel-catalyzed synthesis of 3-phenylbenzofuran, Ni(OTf)2 and Ni(dppp)2Cl2 were found to be the most effective catalysts, while 1,10-Phenanthroline was the superior ligand and acetonitrile the optimal solvent.[1]

Q3: Are there any known side reactions to be aware of?

In the synthesis of related benzofurans, the formation of dimers can be a significant side reaction.[2] While not explicitly reported for this compound in the provided context, it is a possibility to consider, especially if you observe unexpected products in your reaction mixture.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine when the starting materials have been consumed and to check for the formation of the desired product and any side products.

Q5: What is a suitable method for the purification of this compound?

The most common method for purifying this compound is flash column chromatography on silica gel.[1] A typical eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.

Key Experimental Data

The following table summarizes reaction conditions for the synthesis of this compound and related compounds to provide a comparative overview.

ProductCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
This compound Ni(OTf)2 (5)1,10-Phen (10)MeCN1101655[1]
3-PhenylbenzofuranNi(OTf)2 (10)1,10-Phen (10)MeCN1102483[1]
6-Chloro-3-phenylbenzofuranNi(OTf)2 (10)1,10-Phen (10)MeCN1102479[1]
5-Chloro-3-phenylbenzofuranNi(OTf)2 (10)1,10-Phen (10)MeCN1102448[1]

Experimental Protocol: Nickel-Catalyzed Synthesis of this compound

This protocol is based on a reported nickel-catalyzed intramolecular nucleophilic addition.[1]

Materials:

  • Starting material (e.g., 2-(2-iodophenoxy)-1-phenylpropan-1-one)

  • Ni(OTf)2 (Nickel(II) trifluoromethanesulfonate)

  • 1,10-Phenanthroline (1,10-Phen)

  • Zinc powder (Zn)

  • Acetonitrile (MeCN), anhydrous

  • Standard Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the starting material (0.2 mmol, 1 equiv), Ni(OTf)2 (5 mol%), 1,10-Phenanthroline (10 mol%), and Zn powder (2 equiv).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add anhydrous acetonitrile (2 mL) to the Schlenk tube under the inert atmosphere.

  • Stir the reaction mixture at 110 °C for 16 hours.

  • After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

Workflow for Synthesis and Optimization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting & Optimization cluster_optimization Optimization Strategies Start Starting Materials & Reagents Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Low_Yield Low Yield? Monitoring->Low_Yield Incomplete/Low Conversion Purification Column Chromatography Workup->Purification Side_Products Side Products? Workup->Side_Products Impure Product Product This compound Purification->Product Vary_Catalyst Vary Catalyst/Ligand Low_Yield->Vary_Catalyst Vary_Solvent Vary Solvent Low_Yield->Vary_Solvent Vary_Temp Vary Temperature Low_Yield->Vary_Temp Side_Products->Vary_Catalyst Side_Products->Vary_Solvent Side_Products->Vary_Temp Vary_Catalyst->Reaction_Setup Vary_Solvent->Reaction_Setup Vary_Temp->Heating

Caption: Workflow for the synthesis and optimization of this compound.

References

Technical Support Center: 2-Methyl-3-phenylbenzofuran Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methyl-3-phenylbenzofuran.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Purity After Column Chromatography Inadequate separation of the product from impurities.- Optimize the solvent system (eluent). A common system is a gradient of ethyl acetate in hexane.[1] - Ensure proper packing of the silica gel column to avoid channeling. - Check the loading amount; overloading the column can lead to poor separation.
Oily Product Instead of Solid Presence of residual solvent or impurities.- Dry the product under high vacuum for an extended period. - Attempt recrystallization from a suitable solvent like n-hexane or methanol to induce crystallization and remove impurities.[2] - If the product is known to be an oil at room temperature, confirm this with literature data.[3]
Product Contaminated with Starting Materials Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials.[2] - Adjust reaction conditions (e.g., temperature, reaction time) to drive the reaction to completion. - Use column chromatography with a carefully selected eluent to separate the product from unreacted starting materials.
Presence of Triphenylphosphine Oxide (Ph₃PO) Impurity (from Wittig reaction) Ph₃PO is a common byproduct of the Wittig reaction and can be difficult to separate.- Most of the Ph₃PO can be removed by filtration if it precipitates out of the reaction mixture. - Column chromatography is effective for removing Ph₃PO. A less polar solvent system will keep the Ph₃PO on the baseline while eluting the desired product. - Acid-base extraction can be used if the target molecule is stable to acidic conditions.
Discolored Product (Yellow or Brown) Presence of colored impurities or degradation products.- Treat the crude product with activated charcoal before recrystallization. - Ensure that the purification process is carried out away from strong light and air to prevent degradation. - Column chromatography can effectively separate colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently reported methods for the purification of this compound and its derivatives are column chromatography and recrystallization.[1][2][4] Column chromatography using silica gel is often employed to separate the product from reaction byproducts and unreacted starting materials.[1][4] Recrystallization from solvents such as methanol or n-hexane is a common final step to obtain a highly pure solid product.[2]

Q2: What is a typical solvent system for column chromatography of this compound?

A2: A common eluent system for the column chromatographic purification of benzofuran derivatives, including those similar in structure to this compound, is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[1][4] The ratio is typically optimized based on TLC analysis, often starting with a low percentage of ethyl acetate and gradually increasing the polarity. For this compound, which is relatively non-polar, a low percentage of ethyl acetate in hexane (e.g., 0-20%) is a good starting point.[1]

Q3: How can I effectively remove unreacted starting materials?

A3: Unreacted starting materials can often be removed by column chromatography. The choice of solvent system is crucial for achieving good separation. Monitoring the separation with TLC is essential. In some cases, a simple filtration or a wash with a suitable solvent can remove some of the unreacted starting materials if their solubility differs significantly from the product.

Q4: My purified this compound is an oil, but I expected a solid. What should I do?

A4: this compound has been reported as a yellow oil.[3] Therefore, obtaining an oily product is not necessarily an indication of impurity. However, to ensure purity, you should analyze the product using techniques like NMR and Mass Spectrometry to confirm its identity and check for the presence of impurities.[3] If impurities are present, further purification by column chromatography may be necessary.

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel as a slurry in the initial, least polar eluent (e.g., hexane).

    • The column is allowed to settle, and excess solvent is drained to the level of the silica gel.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder carefully added to the top of the column.

  • Elution:

    • The column is eluted with a solvent system of increasing polarity, for example, starting with pure hexane and gradually increasing the percentage of ethyl acetate.

    • The elution progress is monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Fractions containing the pure product (as determined by TLC) are combined.

    • The solvent is removed under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column fractions Collect and Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product recrystallize Optional: Recrystallization (Methanol or n-Hexane) pure_product->recrystallize if solid final_product Crystalline Product recrystallize->final_product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Purification Issues start Purified Product Analysis check_purity Is Purity > 95%? start->check_purity impure Product is Impure check_purity->impure No end_pure Pure Product check_purity->end_pure Yes identify_impurity Identify Impurity (NMR, MS) impure->identify_impurity starting_material Starting Material? identify_impurity->starting_material byproduct Reaction Byproduct? starting_material->byproduct No re_chromatograph Re-run Column Chromatography (Optimize Eluent) starting_material->re_chromatograph Yes other Other Impurity byproduct->other No byproduct->re_chromatograph Yes recrystallize Recrystallize other->recrystallize Yes re_chromatograph->start recrystallize->start

Caption: Decision tree for troubleshooting purification problems.

References

Technical Support Center: Optimizing Reaction Conditions for Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzofuran derivatives.

Frequently Asked Questions (FAQs)

Why is my benzofuran synthesis resulting in a low yield and how can I optimize it?

Low yields in benzofuran synthesis can stem from several factors, including inefficient catalysis, suboptimal reaction temperature, inappropriate solvent or base selection, and the electronic properties of the substituents on the starting materials.[1][2][3] For instance, in palladium-catalyzed syntheses, electron-withdrawing groups on the phenyl ring can diminish the yield, whereas electron-donating groups may enhance it.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is crucial. For example, in Sonogashira coupling reactions to form a key intermediate, a combination of a palladium catalyst like (PPh₃)PdCl₂ and a copper co-catalyst such as CuI is often employed.[1][2] If yields are low, consider screening different palladium sources (e.g., Pd(OAc)₂) and phosphine ligands.

  • Solvent and Base Optimization: The polarity of the solvent and the strength of the base can significantly impact the reaction rate and yield. Aprotic polar solvents like DMF or DMSO are commonly used.[4] The choice of base is also critical; inorganic bases like K₂CO₃ or NaHCO₃ and organic bases like triethylamine (TEA) are frequently used, and their effectiveness can be substrate-dependent.[3][4]

  • Temperature Adjustment: Many benzofuran syntheses require elevated temperatures to proceed efficiently.[4] However, excessively high temperatures can lead to decomposition of reactants or products. It is advisable to perform a temperature screen to find the optimal balance for your specific substrate.

  • Inert Atmosphere: Reactions involving organometallic catalysts are often sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware.

Optimization of a Palladium-Copper Catalyzed Synthesis

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1(PPh₃)PdCl₂ / CuITEADMF10075
2Pd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile8068
3PdCl₂(dppf)Cs₂CO₃Dioxane11085
4JohnPhosAuCl/AgNTf₂-DCE80Moderate to Good

Data is illustrative and compiled from typical conditions reported in the literature.[1][2]

Experimental Protocol: High-Yield Synthesis via Sonogashira Coupling and Cyclization [1][2]

  • To a dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous triethylamine (3.0 mL) and anhydrous DMF (5.0 mL) via syringe.

  • Stir the reaction mixture at 100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.

G cluster_start Low Yield Observed cluster_troubleshooting Troubleshooting Workflow cluster_outcome Outcome start Low Yield catalyst Screen Catalyst/ Ligand start->catalyst solvent_base Optimize Solvent/ Base catalyst->solvent_base No Improvement end Improved Yield catalyst->end Success temp Adjust Temperature solvent_base->temp No Improvement solvent_base->end Success atmosphere Ensure Inert Atmosphere temp->atmosphere No Improvement temp->end Success atmosphere->end Success

Caption: Troubleshooting workflow for low reaction yield.

How can I minimize the formation of side products in my reaction?

Side product formation is a common issue arising from competing reaction pathways, such as homocoupling of starting materials, decomposition, or undesired cyclization patterns.[5][6] The selectivity of the reaction can often be improved by carefully tuning the reaction conditions.

Troubleshooting Steps:

  • Ligand Modification: In palladium-catalyzed reactions, the choice of ligand can influence selectivity. Bulky electron-rich ligands can sometimes suppress side reactions like homocoupling.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. An excess of one reactant might favor an undesired pathway.

  • Slow Addition: In some cases, slow addition of a reactive intermediate or catalyst can maintain a low concentration of that species in the reaction mixture, thereby disfavoring bimolecular side reactions.

  • Additive Screening: Additives can have a profound effect on selectivity. For instance, the addition of salts like LiCl has been reported to improve yields in certain cross-coupling reactions.[4]

Optimizing for Selectivity: Benzofuran vs. Naphthol Formation

ConditionPathway FavoredKey ParameterRationale
Dehydrated ConditionsCoumarin FormationAbsence of WaterWater can participate in competing hydrolysis or hydration pathways.
Presence of WaterBenzofuran FormationWater as a reactant/promoterWater can be essential for a specific cyclization mechanism.[7]
Electron-Poor AlkyneDesired CyclizationElectronic FactorsInfluences the regioselectivity of the initial addition step.[4]

Data is illustrative and based on general principles from the literature.[4][7]

Experimental Protocol: Minimizing Homocoupling in a Sonogashira Reaction

  • Degas all solvents and reagents thoroughly before use.

  • Set up the reaction under a strict inert atmosphere (glovebox or Schlenk line).

  • To a solution of the o-iodophenol (1.0 mmol) and CuI (0.05 mmol, 5 mol%) in degassed triethylamine (5.0 mL), add the terminal alkyne (1.1 mmol) dropwise over 30 minutes.

  • In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) in degassed THF (2.0 mL).

  • Add the catalyst solution to the reaction mixture dropwise over 15 minutes.

  • Maintain the reaction at the optimized temperature and monitor by TLC.

  • Work-up and purify as described in the previous protocol.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products reactants o-Iodophenol + Alkyne desired Desired Pathway: Intramolecular Cyclization reactants->desired side1 Side Pathway 1: Alkyne Homocoupling reactants->side1 side2 Side Pathway 2: Starting Material Decomposition reactants->side2 product Benzofuran Derivative desired->product byproduct1 Diyne side1->byproduct1 byproduct2 Degradation Products side2->byproduct2

Caption: Competing reaction pathways in benzofuran synthesis.

What are effective strategies for purifying challenging benzofuran derivatives?

Purification of benzofuran derivatives can be complicated by the presence of structurally similar impurities, product instability on silica gel, or low polarity, which makes separation difficult.[6]

Troubleshooting Steps:

  • Chromatography Optimization:

    • Column Chromatography: If standard silica gel chromatography fails, consider using alumina (basic or neutral) or treated silica (e.g., with triethylamine to neutralize acidic sites). A shallow solvent gradient can improve separation.

    • Preparative HPLC: For very difficult separations, reverse-phase or normal-phase preparative HPLC can provide high purity.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. Screen a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/pentane) to find conditions that yield high-purity crystals.

  • Distillation: For volatile, thermally stable benzofurans, distillation under reduced pressure (Kugelrohr) can be an effective purification technique.

Purification Strategy Selection Guide

IssueRecommended TechniqueKey Considerations
Co-eluting ImpuritiesPreparative HPLC, CrystallizationHPLC offers high resolution; crystallization is cost-effective for solids.
Product Degradation on SilicaAlumina Chromatography, CrystallizationNeutralize stationary phase or avoid chromatography altogether.
High Polarity of ProductReverse-Phase HPLCUse a polar mobile phase (e.g., water/acetonitrile).
Low Polarity of ProductNormal-Phase Chromatography (Hexane/EtOAc)Optimize the solvent system for good separation.

Experimental Protocol: Purification by Crystallization

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Slowly add a "non-solvent" in which the product is poorly soluble (e.g., hexane) until the solution becomes slightly turbid.

  • Add a small amount of the first solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold non-solvent.

  • Dry the crystals under vacuum to remove residual solvent.

G cluster_start Start cluster_process Purification Strategy cluster_end End start Crude Product column Column Chromatography start->column crystallize Crystallization column->crystallize Still Impure end Pure Benzofuran column->end Pure hplc Preparative HPLC crystallize->hplc Still Impure crystallize->end Pure distill Distillation hplc->distill Still Impure hplc->end Pure distill->end Pure

Caption: Systematic workflow for product purification.

References

Technical Support Center: 2-Methyl-3-phenylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-phenylbenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1] For optimal preservation, storage in an inert atmosphere, such as under argon or nitrogen, is advisable, especially for long-term storage or if the compound is of high purity.[3][4]

Q2: Is this compound sensitive to light?

Yes, benzofuran derivatives can be susceptible to photodegradation.[5] It is crucial to protect this compound from light by storing it in an amber vial or a light-blocking container.[1] When handling the compound in solution, it is best to work in a fume hood with the sash down to minimize light exposure or use amber-colored glassware.

Q3: What solvents are suitable for dissolving this compound?

This compound is a hydrophobic molecule and is expected to have poor solubility in aqueous solutions. It is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).[6] For biological assays, DMSO is a common choice for creating stock solutions, which can then be further diluted in aqueous media.

Q4: What are the potential degradation pathways for this compound?

The primary route of degradation for benzofurans is the oxidation of the electron-rich furan ring. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents. A key step in this process is the epoxidation of the 2,3-double bond, which can lead to ring-opening and the formation of various degradation products. Additionally, prolonged exposure to strong acids or bases may also promote degradation, although benzofurans are generally considered to be relatively stable under neutral pH conditions.

Q5: How can I assess the purity and stability of my this compound sample?

The purity and stability of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting impurities and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any structural changes due to degradation. Mass spectrometry (MS) can be used to determine the molecular weight and identify degradation products by their mass-to-charge ratio.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results
Potential Cause Troubleshooting Step
Degradation of the compound Verify the purity of your this compound sample using HPLC or NMR. If degradation is suspected, purify the compound by recrystallization or column chromatography. Always use freshly prepared solutions for your experiments.
Contamination of the sample Ensure that all glassware is clean and dry before use.[3] Use high-purity solvents and reagents to avoid introducing contaminants that could interfere with your experiment or catalyze the degradation of the compound.
Incorrect concentration of the stock solution Re-measure the concentration of your stock solution using a calibrated analytical balance and appropriate volumetric flasks. If the compound is poorly soluble, ensure it is fully dissolved before making dilutions.
Photodegradation during the experiment Protect your experimental setup from light by using amber-colored vials or wrapping your containers in aluminum foil. Minimize the exposure of your solutions to ambient light.
Issue 2: Difficulty Dissolving the Compound
Potential Cause Troubleshooting Step
Poor aqueous solubility This compound is expected to be poorly soluble in water. Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol.[7] For aqueous-based assays, you can then dilute the stock solution into your aqueous buffer. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can affect biological systems.
Precipitation upon dilution When diluting a concentrated organic stock solution into an aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer to facilitate mixing and prevent precipitation. If precipitation still occurs, you may need to use a co-solvent or a surfactant in your aqueous medium to increase the solubility.[8][9]
Compound has crashed out of solution during storage Visually inspect your stock solution for any precipitate before use. If precipitation is observed, gently warm the solution and sonicate to redissolve the compound. Always ensure the compound is fully dissolved before taking an aliquot.
Issue 3: Synthesis of this compound Yields Impurities
Potential Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature, or add more of the limiting reagent.
Side reactions Depending on the synthetic route, various side products can form. Purification by flash column chromatography is often necessary to isolate the pure this compound.[10] Careful selection of reaction conditions (temperature, catalyst, solvent) can help minimize the formation of side products.
Residual starting materials or reagents Ensure a thorough work-up procedure to remove unreacted starting materials and reagents. This may include aqueous washes to remove acids, bases, or water-soluble impurities, followed by drying of the organic layer.

Stability Data Summary

Due to the lack of specific experimental data for this compound, this table summarizes the general stability profile based on the known chemistry of the benzofuran scaffold.

Condition Stability Recommendations
Temperature Stable at room temperature for short periods. Long-term storage should be at lower temperatures (e.g., 4°C or -20°C).Avoid prolonged exposure to high temperatures to prevent thermal degradation.
Light Susceptible to photodegradation.Store in the dark. Use amber glassware or protect solutions from light.
Air/Oxygen Prone to oxidation, especially over long periods or in solution.Store under an inert atmosphere (e.g., argon, nitrogen). Use degassed solvents for preparing solutions.
pH Generally stable in neutral conditions. May be susceptible to degradation under strongly acidic or basic conditions.Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Buffer solutions if necessary.
Solvents Stable in common aprotic organic solvents (e.g., DCM, THF, Acetone). Stability in protic solvents (e.g., methanol, ethanol) may be lower over time.Prepare fresh solutions in protic solvents. For long-term storage, use aprotic solvents or store as a solid.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating a typical experimental workflow for evaluating the biological activity of this compound and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis compound This compound stock_solution Prepare Stock Solution (e.g., in DMSO) compound->stock_solution working_solutions Prepare Working Solutions stock_solution->working_solutions treatment Treat Cells with Compound working_solutions->treatment cell_culture Seed Cells in Microplate cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation readout Perform Assay Readout (e.g., Viability, Enzyme Activity) incubation->readout data_analysis Data Analysis readout->data_analysis

Caption: A typical workflow for evaluating the bioactivity of this compound.

signaling_pathway compound This compound target_protein Target Protein (e.g., Kinase) compound->target_protein Inhibition downstream_effector Downstream Effector target_protein->downstream_effector cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_effector->cellular_response

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Spectroscopic Analysis of Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common spectroscopic techniques.

General Sample Preparation FAQs

Proper sample preparation is critical for obtaining high-quality spectroscopic data. Below are some frequently asked questions regarding the preparation of benzofuran samples for analysis.

Q1: What are the general steps for preparing a solid benzofuran sample for spectroscopic analysis?

A1: For many spectroscopic techniques, solid samples need to be prepared to ensure accurate and reproducible results. The general steps include:

  • Sample Collection: Obtain a representative sample of the benzofuran derivative.

  • Cleaning and Drying: Remove any impurities or moisture by washing with an appropriate solvent and drying in a desiccator or oven.[1]

  • Size Reduction: Grind or mill the sample to a fine powder to ensure uniform interaction with the analytical probe (e.g., infrared radiation).[1]

  • Homogenization: Ensure the sample is uniform throughout. Techniques like sieving can be employed to achieve consistency.[1]

Q2: How do I prepare a benzofuran sample for analysis in solution (e.g., for NMR or UV-Vis)?

A2: For techniques requiring a solution, the benzofuran derivative must be dissolved in a suitable solvent. The choice of solvent is crucial and depends on the solubility of the compound and the specific requirements of the spectroscopic technique.[1] Ensure the solvent does not have signals that overlap with your sample's signals in the region of interest.

Troubleshooting ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of benzofuran derivatives. However, various issues can arise during data acquisition and interpretation.

Frequently Asked Questions (FAQs) - NMR

Q1: My NMR spectrum shows broad peaks. What could be the cause?

A1: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Sample Inhomogeneity: This can be due to poor solubility of your benzofuran derivative.

  • High Sample Concentration: A sample that is too concentrated can lead to peak broadening.[2]

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.

Q2: I am seeing unexpected peaks in my NMR spectrum. What is their likely origin?

A2: Unexpected peaks can arise from several sources:

  • Residual Solvents: Common laboratory solvents like ethyl acetate or dichloromethane can be retained in the sample even after drying under high vacuum.[2]

  • Water: NMR solvents can absorb moisture from the atmosphere, leading to water peaks in the spectrum.[2] Adding a drying agent like potassium carbonate to the solvent can help.[2]

  • Contaminants: Impurities from the reaction or purification process can introduce extra signals.

Q3: The peaks in the aromatic region of my ¹H NMR spectrum are overlapping. How can I resolve them?

A3: Overlapping aromatic peaks are a common issue, especially with substituted benzofurans.[3] Here are some solutions:

  • Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[2]

  • Increase Magnetic Field Strength: Using a higher field NMR spectrometer will increase the dispersion of the signals.

  • 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning individual proton and carbon signals even when they overlap in the 1D spectrum.

Experimental Protocol: High-Resolution NMR of Benzofurans
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified benzofuran derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

    • Ensure the sample is fully dissolved. If not, try a different solvent or gently warm the sample.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Adjust the receiver gain to prevent signal clipping.

    • For ¹³C NMR, a larger number of scans will likely be necessary to achieve a good signal-to-noise ratio.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

Troubleshooting Workflow: NMR Spectroscopy

Caption: Troubleshooting workflow for common NMR spectroscopy issues.

Troubleshooting Mass Spectrometry

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of benzofuran derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique.[4]

Frequently Asked Questions (FAQs) - Mass Spectrometry

Q1: I am not seeing the expected molecular ion peak in my mass spectrum. What could be the problem?

A1: The absence of a molecular ion peak can be due to several factors:

  • In-source Fragmentation: Even with soft ionization techniques like ESI, some fragile benzofuran derivatives might fragment in the ion source. Try reducing the source temperature or fragmentor voltage.

  • Poor Ionization: The compound may not be ionizing efficiently. Ensure the solvent system is appropriate for ESI (e.g., methanol, acetonitrile, water with a small amount of formic acid or ammonium acetate).[5]

  • Sample Purity: The presence of non-volatile salts or detergents can suppress the signal of your analyte.[6]

Q2: My mass spectrum shows multiple adduct ions. How can I simplify the spectrum?

A2: The formation of adducts with ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺) is common in ESI-MS.[7] To minimize these:

  • Use High-Purity Solvents: Ensure your solvents are LC-MS grade.

  • Avoid Glassware Contamination: Use plastic vials and pipette tips to reduce sodium and potassium contamination.[6]

  • Add Ammonium Acetate: Adding a small amount of ammonium acetate can promote the formation of the ammonium adduct ([M+NH₄]⁺) or the protonated molecule ([M+H]⁺) over sodium and potassium adducts.

Q3: The fragmentation pattern of my benzofuran derivative is unusual. How can I interpret it?

A3: The fragmentation of benzofurans can be complex. The fragmentation pathway often involves the cleavage of the furan ring.[8] For substituted benzofurans, the nature and position of the substituents will significantly influence the fragmentation pattern.[9][10] High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can be invaluable for elucidating fragmentation pathways.[9][10]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Dissolve the benzofuran sample in an ESI-compatible solvent (e.g., acetonitrile, methanol, or a mixture with water) to a concentration of approximately 10-100 µg/mL.[11]

    • To enhance protonation in positive ion mode, add 0.1% formic acid to the solvent.[5]

    • Ensure the sample is free from non-volatile salts and detergents. If necessary, use a desalting technique like solid-phase extraction.[12]

  • Instrument Setup:

    • Infuse the sample solution directly into the mass spectrometer or use an LC-MS system for analysis.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for your compound.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range.

    • If fragmentation information is needed, perform MS/MS analysis by selecting the molecular ion as the precursor.

Data Presentation: Common Adducts in ESI-MS
Adduct IonMass Shift (Da)Common Source
[M+H]⁺+1.0073Protonation from acidic solvent
[M+Na]⁺+22.9892Glassware, solvents
[M+K]⁺+38.9632Glassware, solvents
[M+NH₄]⁺+18.0338Added ammonium salts

Troubleshooting UV-Vis Spectroscopy

UV-Vis spectroscopy is widely used to study the electronic transitions in conjugated systems like benzofurans.

Frequently Asked Questions (FAQs) - UV-Vis Spectroscopy

Q1: The absorbance reading of my sample is too high (above 2 AU). What should I do?

A1: High absorbance values can lead to non-linear detector response and inaccurate quantification. To address this:

  • Dilute the Sample: The most straightforward solution is to dilute your sample solution with the same solvent until the absorbance is within the optimal range (typically 0.1 - 1.0 AU).

  • Use a Shorter Path Length Cuvette: According to the Beer-Lambert law, absorbance is directly proportional to the path length. Using a cuvette with a shorter path length will reduce the absorbance.

Q2: My UV-Vis spectrum shows unexpected peaks. What could be the cause?

A2: Extraneous peaks in a UV-Vis spectrum can be due to:

  • Solvent Absorption: The solvent itself may absorb in the UV region. Always run a baseline correction with the pure solvent.[13]

  • Contaminated Cuvette: Ensure the cuvette is thoroughly cleaned before use. Fingerprints or residual sample can cause spurious absorptions.

  • Sample Impurity: Impurities in your benzofuran sample can contribute to the absorption spectrum.

Q3: The λₘₐₓ of my benzofuran derivative is different from the literature value. Why?

A3: The position of the maximum absorption (λₘₐₓ) can be influenced by several factors:

  • Solvent Effects: The polarity of the solvent can affect the energy levels of the electronic transitions, leading to shifts in the λₘₐₓ (solvatochromism).[14][15]

  • pH of the Solution: If the benzofuran derivative has acidic or basic functional groups, the pH of the solution can alter its ionization state and, consequently, its UV-Vis spectrum.

  • Substitution Pattern: The type and position of substituents on the benzofuran ring system have a significant impact on the electronic structure and thus the λₘₐₓ.

Experimental Protocol: UV-Vis Spectroscopy of Benzofurans
  • Sample Preparation:

    • Prepare a stock solution of the benzofuran derivative in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1 - 1.0 AU.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range for scanning.

  • Data Acquisition:

    • Fill a clean cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank cuvette with the cuvette containing the sample solution.

    • Record the absorption spectrum of the sample.

Logical Relationship: Solvent Effects on λₘₐₓ

References

Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of substituted benzofurans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity. This can be due to the age of the catalyst, improper storage, or the use of an inappropriate palladium source.

    • Solution:

      • Use a freshly opened or recently purchased palladium catalyst.

      • Ensure the catalyst is stored under an inert atmosphere.

      • Consider using a more active catalyst system. For instance, palladium nanoparticles supported on various materials have shown high efficiency.[1][2]

      • The choice of ligand is crucial. For Sonogashira couplings, phosphine ligands like PPh₃ are common, but bulky electron-rich phosphines can sometimes improve catalytic activity.[3]

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.

    • Solution:

      • Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested. However, excessively high temperatures can lead to catalyst decomposition.

      • Solvent: The choice of solvent is critical. While DMF and toluene are commonly used, a screening of solvents might be necessary. For instance, in some intramolecular cyclizations, DMF and acetonitrile have been found to be more favorable than toluene, dichloromethane, or THF.[4]

      • Base: The base plays a crucial role in both the coupling and cyclization steps. Common bases include organic amines (e.g., triethylamine, diisopropylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The strength and solubility of the base can affect the reaction rate and yield. For the intramolecular cyclization of 2-ynylphenols, Cs₂CO₃ has been shown to be an effective base in a transition-metal-free approach.[5]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (o-halo-phenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.

    • Solution:

      • Ensure all reagents are pure and dry. Solvents should be appropriately degassed to remove oxygen, which can poison the palladium catalyst.

      • Verify the stoichiometry of the alkyne and base relative to the o-halo-phenol. An excess of the alkyne is often used.

  • Side Reactions:

    • Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of copper co-catalysts.

    • Solution:

      • Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol.[1]

      • Slow addition of the alkyne to the reaction mixture can sometimes reduce homocoupling.

A logical workflow for troubleshooting low yield is presented below:

G start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality & Stoichiometry start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh/Active Catalyst catalyst->fresh_catalyst ligand Screen Ligands catalyst->ligand temp Vary Temperature conditions->temp solvent Screen Solvents conditions->solvent base Screen Bases conditions->base purity Purify/Dry Reagents & Solvents reagents->purity stoichiometry Adjust Stoichiometry reagents->stoichiometry degas Degas Solvents reagents->degas glaser Minimize Glaser Coupling (e.g., copper-free) side_reactions->glaser

Troubleshooting workflow for low product yield.

Issue 2: Poor Regioselectivity in Benzofuran Synthesis

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?

Answer: Poor regioselectivity is a common challenge, particularly in methods involving the reaction of substituted phenols with unsymmetrical alkynes or in intramolecular cyclizations.

  • Steric and Electronic Effects:

    • Cause: The directing effect of substituents on the phenol and the steric bulk of the reactants play a significant role in determining the regioselectivity.

    • Solution:

      • Substituents on the Phenol: Electron-donating groups on the phenol ring can influence the site of electrophilic attack in Friedel-Crafts type syntheses.

      • Substituents on the Alkyne: In reactions with unsymmetrical alkynes, the regioselectivity of the initial coupling or addition step is crucial. The choice of catalyst and ligands can influence which alkyne carbon attacks the aromatic ring.

  • Catalyst and Ligand Control:

    • Cause: The catalyst and its associated ligands can create a specific steric and electronic environment that favors the formation of one regioisomer over another.

    • Solution:

      • A screening of different catalysts (e.g., palladium, copper, gold) and ligands (e.g., phosphines with varying steric bulk and electronic properties) is recommended. For instance, in the Larock indole synthesis, which can be adapted for benzofurans, the regioselectivity is often high, with the larger alkyne substituent typically ending up at the 2-position of the indole (and by analogy, the benzofuran).

A decision tree to guide the optimization of regioselectivity is shown below:

G start Poor Regioselectivity reactant_control Analyze Reactant Sterics & Electronics start->reactant_control catalyst_control Optimize Catalyst System start->catalyst_control phenol_sub Consider Directing Effects of Phenol Substituents reactant_control->phenol_sub alkyne_sub Evaluate Steric/Electronic Bias of Alkyne Substituents reactant_control->alkyne_sub catalyst_screen Screen Different Metal Catalysts (Pd, Cu, Au, etc.) catalyst_control->catalyst_screen ligand_screen Screen Ligands (e.g., bulky phosphines) catalyst_control->ligand_screen

Decision tree for improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted benzofurans?

A1: Common and versatile starting materials include:

  • o-Halophenols (especially o-iodophenols) and terminal alkynes: These are widely used in palladium/copper-catalyzed reactions like the Sonogashira coupling followed by intramolecular cyclization.[1][6]

  • Salicylaldehydes: These can be reacted with various reagents, such as α-halo ketones or ethyl diazoacetate, to form the benzofuran ring.[7][8]

  • Phenols and alkynes: Direct oxidative annulation of phenols and alkynes can be achieved using copper catalysts.[9][10]

  • o-Alkynylphenols: These are intermediates in some synthetic routes and can undergo intramolecular cyclization to form benzofurans, sometimes even under transition-metal-free basic conditions.[5]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A2: Substituents can have a significant impact on reaction rates and yields:

  • Electron-donating groups on the phenol or salicylaldehyde precursor generally increase the nucleophilicity of the aromatic ring, which can lead to higher yields in many cyclization reactions.[11][12]

  • Electron-withdrawing groups can sometimes decrease the reaction rate and yield by making the aromatic ring less reactive towards electrophilic attack or by affecting the stability of intermediates.

Q3: Can you provide a general experimental protocol for a common benzofuran synthesis?

A3: Below is a general protocol for the synthesis of 2-substituted benzofurans via a palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne.

Data Presentation

Table 1: Comparison of Catalysts for Benzofuran Synthesis

Catalyst SystemStarting MaterialsSolventBaseTemp (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃ / CuIo-Iodophenol, PhenylacetyleneDMFEt₃N6085-95General Sonogashira Conditions
Pd/C (nanoparticles)o-Iodophenol, PhenylacetyleneH₂OEt₃N8092[13]
CuISalicylaldehyde, Phenylacetylene, AmineDeep Eutectic Solvent-8070-91[11]
Ru-based catalystm-Hydroxybenzoic acid, Alkyneγ-ValerolactoneMg(OAc)₂120Good to Excellent[12]

Table 2: Effect of Solvent and Base on Intramolecular Cyclization of 2-Alkynylphenols

SolventBaseTemperature (°C)Yield (%)Reference
DMFEt₃NRT - 7082[4]
AcetonitrileEt₃NRT - 7070[4]
TolueneEt₃NRT - 70Low[4]
DichloromethaneEt₃NRT - 70Low[4]
THFEt₃NRT - 70Low[4]
DMFCs₂CO₃80Good to Excellent[5]

Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Synthesis of 2-Arylbenzofurans from o-Iodophenols and Terminal Alkynes

This protocol is a generalized procedure based on the widely used Sonogashira coupling followed by intramolecular cyclization.

Materials:

  • o-Iodophenol derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., DMF, toluene, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 eq), palladium catalyst (1-5 mol%), copper(I) iodide (2-10 mol%), and phosphine ligand (2-10 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.

Visualization of the Experimental Workflow:

G setup Reaction Setup (Schlenk flask, inert atmosphere) reagents Add Reagents (o-Iodophenol, Pd catalyst, CuI, Ligand, Solvent) setup->reagents addition Add Base and Alkyne reagents->addition reaction Stir at Desired Temperature (Monitor by TLC/GC-MS) addition->reaction workup Aqueous Workup (Dilute, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated 2-Arylbenzofuran purification->product

References

preventing byproduct formation in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in benzofuran synthesis and minimize byproduct formation.

General FAQs

Q1: What are the most common strategies to improve the yield and purity of benzofuran synthesis?

A1: To enhance the yield and purity of benzofuran synthesis, consider the following general strategies:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical, especially in cross-coupling reactions. For instance, in Sonogashira couplings, palladium catalysts are commonly used, and the selection of the appropriate phosphine ligand can significantly impact the reaction outcome.[1]

  • Solvent and Base Optimization: The polarity of the solvent and the strength of the base can influence reaction rates and selectivity. A thorough screening of different solvents and bases is often necessary to find the optimal conditions for a specific substrate.

  • Temperature Control: Reaction temperature plays a vital role. Some reactions require elevated temperatures for activation, while others may need lower temperatures to prevent decomposition or side reactions.

  • Degassing: For oxygen-sensitive reactions like the Sonogashira coupling, thorough degassing of the solvent and reaction mixture is crucial to prevent catalyst deactivation and unwanted side reactions.

  • Use of Additives: In some cases, additives can suppress side reactions. For example, in palladium-catalyzed couplings, the addition of specific co-catalysts or scavengers can prevent homocoupling.

Q2: How can I effectively monitor the progress of my benzofuran synthesis reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most organic reactions, including benzofuran synthesis. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide more quantitative analysis of the reaction progress.

Troubleshooting Guide: Sonogashira Coupling for Benzofuran Synthesis

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for constructing the benzofuran core.[2][3][4] However, several side reactions can occur.

Q3: I am observing significant amounts of alkyne homocoupling (Glaser coupling) byproducts. How can I prevent this?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[1][5] Here are several strategies to minimize this byproduct:

  • Copper-Free Conditions: The most direct approach is to perform the reaction under copper-free conditions.[5][6] While this may require a higher catalyst loading or more specialized ligands, it effectively eliminates the primary pathway for Glaser coupling.

  • Amine Base Selection: The choice of amine base can influence the rate of homocoupling. Less sterically hindered amines can sometimes promote this side reaction. Experimenting with bulky amines like diisopropylethylamine (DIPEA) may be beneficial.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.

  • Use of Additives: The addition of certain additives, such as silver salts, has been reported to suppress Glaser coupling.

Q4: My reaction is sluggish, and I am getting low yields of the desired benzofuran. What are the potential causes and solutions?

A4: Low yields in Sonogashira coupling for benzofuran synthesis can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen. Ensure your solvent and reaction setup are thoroughly degassed. The formation of palladium black is an indicator of catalyst decomposition.

  • Inactive Catalyst: Ensure your palladium and copper catalysts are of good quality and stored properly.

  • Insufficient Base: The base is crucial for the deprotonation of the terminal alkyne. Ensure you are using a sufficient excess of a suitable base.

  • Poor Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides. If you are using an aryl bromide, you may need to use a more active catalyst system, higher temperatures, or longer reaction times.

Q5: I am observing the formation of byproducts other than homocoupling products. What could they be and how do I avoid them?

A5: Besides homocoupling, other side reactions can occur:

  • Dimerization of the Aryl Halide: Under certain conditions, the aryl halide can undergo homocoupling to form a biaryl byproduct. This can often be suppressed by using a lower catalyst loading and ensuring efficient stirring.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene. This is more likely to occur if there are sources of hydride in the reaction mixture or if the catalyst system is not optimal.

Quantitative Data: Sonogashira Coupling for Benzofuran Synthesis
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NMeCNReflux69[2]
Pd/CuFe₂O₄ nanowiresK₂CO₃DMSO12098[7]
Pd(OAc)₂ / bpyK₂CO₃Toluene9058-94[3][4]
PdCl₂(PPh₃)₂ / CuIEt₃NDMF10083[8]
Pd₂(dba)₃ / Ligand 2Cs₂CO₃N/ARTHigh[1]

Note: Yields are dependent on the specific substrates used.

Experimental Protocol: High-Yield Sonogashira Synthesis of 2-Arylbenzofurans

This protocol is adapted from literature procedures known to provide high yields with minimal byproduct formation.[2][7][9]

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Degassed solvent (e.g., acetonitrile or DMF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed solvent and triethylamine to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the terminal alkyne to the reaction mixture via syringe over 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow: Sonogashira Coupling

Sonogashira_Troubleshooting start Low Yield or Byproduct Formation check_homocoupling Significant Alkyne Homocoupling? start->check_homocoupling use_cu_free Switch to Copper-Free Conditions check_homocoupling->use_cu_free Yes check_catalyst Catalyst Deactivation (e.g., Pd black)? check_homocoupling->check_catalyst No slow_alkyne_addition Slow Addition of Alkyne use_cu_free->slow_alkyne_addition end_success High Yield of Benzofuran use_cu_free->end_success slow_alkyne_addition->end_success degas Thoroughly Degas Solvent and Reagents check_catalyst->degas Yes check_conditions Reaction Sluggish? check_catalyst->check_conditions No fresh_catalyst Use Fresh Catalyst degas->fresh_catalyst degas->end_success fresh_catalyst->end_success increase_temp Increase Temperature check_conditions->increase_temp Yes change_solvent Screen Different Solvents/Bases check_conditions->change_solvent No increase_temp->end_success use_iodide Use Aryl Iodide instead of Bromide change_solvent->use_iodide change_solvent->end_success use_iodide->end_success

Caption: Troubleshooting workflow for Sonogashira coupling.

Troubleshooting Guide: Perkin Rearrangement for Benzofuran Synthesis

The Perkin rearrangement involves the conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid in the presence of a base.[10]

Q6: My Perkin rearrangement is giving a low yield of the desired benzofuran-2-carboxylic acid. What could be the issue?

A6: Low yields in the Perkin rearrangement can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Traditional methods often require several hours at reflux.[11] Consider extending the reaction time or using microwave irradiation to expedite the reaction.

  • Base Strength: The strength and concentration of the base are critical. Sodium hydroxide in ethanol or methanol is commonly used. Ensure the base is fully dissolved and used in a sufficient molar excess.

  • Substrate Purity: The purity of the starting 3-halocoumarin is important. Impurities can interfere with the reaction.

Q7: I am observing the formation of an unexpected byproduct. What is it likely to be?

A7: A potential byproduct is the un-rearranged, ring-opened product, a (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid. This can occur if the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is inefficient. To favor the desired cyclization, ensure adequate heating and a sufficiently concentrated reaction mixture.

Quantitative Data: Perkin Rearrangement
Starting MaterialConditionsReaction TimeYield (%)Reference
3-BromocoumarinsNaOH, Ethanol, Reflux3 hoursQuantitative[11]
3-BromocoumarinsNaOH, Ethanol, Microwave (300W)5 minutes>95[11]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is based on an expedited synthesis of benzofuran-2-carboxylic acids.[11][12]

Materials:

  • 3-Bromocoumarin (1.0 mmol)

  • Sodium hydroxide (3.0 mmol)

  • Ethanol (10 mL)

  • Microwave reactor vial

Procedure:

  • Place the 3-bromocoumarin and sodium hydroxide in a microwave reactor vial.

  • Add ethanol and seal the vial.

  • Place the vial in the microwave reactor and irradiate at 300W for 5 minutes, with a target temperature of approximately 80°C.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to pH 1.

  • Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration and dry.

Reaction Mechanism: Perkin Rearrangement

Perkin_Rearrangement coumarin 3-Halocoumarin ring_opened Ring-Opened Intermediate ((Z)-2-halo-3-(2-hydroxyphenyl)acrylate) coumarin->ring_opened Base-catalyzed ring opening hydroxide OH⁻ benzofuran Benzofuran-2-carboxylate ring_opened->benzofuran Intramolecular Nucleophilic Attack product Benzofuran-2-carboxylic Acid benzofuran->product Protonation protonation H₃O⁺

Caption: Perkin rearrangement mechanism.

Troubleshooting Guide: Wittig Reaction for Benzofuran Synthesis

The Wittig reaction can be employed to construct the benzofuran ring, often through an intramolecular cyclization of a Wittig reagent derived from an o-acyloxybenzylidene phosphorane.[3]

Q8: My intramolecular Wittig reaction to form a benzofuran is not working. What are the common failure points?

A8: Failure of an intramolecular Wittig reaction for benzofuran synthesis can be due to:

  • Ylide Instability: The phosphonium ylide may be unstable under the reaction conditions. It is sometimes beneficial to generate the ylide in the presence of the carbonyl group to facilitate immediate reaction.

  • Steric Hindrance: Steric hindrance around the reacting centers can prevent the necessary cyclization.

  • Incorrect Base: The choice of base is critical for ylide formation. Strong bases like n-butyllithium or sodium hydride are often required for non-stabilized ylides.

  • Substrate Decomposition: The starting material may be sensitive to the strongly basic conditions required for the Wittig reaction.

Q9: I am getting a mixture of E/Z isomers in my Wittig reaction. How can I control the stereoselectivity?

A9: The stereoselectivity of the Wittig reaction is influenced by the stability of the ylide:

  • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups tend to give the E-alkene (trans).

  • Non-stabilized Ylides: Non-stabilized ylides typically favor the Z-alkene (cis). To control the stereochemistry, you can modify the substituents on the phosphorus ylide to alter its stability. The choice of solvent and the presence of lithium salts can also influence the E/Z ratio.

Quantitative Data: Wittig Reaction for Alkene Synthesis
Ylide TypeCarbonylConditionsMajor ProductReference
StabilizedAldehydeAprotic solventE-alkene[13]
Non-stabilizedAldehydeAprotic solventZ-alkene[13]

Note: This is a general trend for intermolecular Wittig reactions and may vary for intramolecular cyclizations.

Experimental Protocol: Intramolecular Wittig for Benzofuran Synthesis

This is a general protocol for an intramolecular Wittig reaction to form a benzofuran.

Materials:

  • o-Acyloxybenzyltriphenylphosphonium salt (1.0 mmol)

  • Strong base (e.g., n-butyllithium, 1.1 mmol)

  • Anhydrous, degassed THF (20 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, dissolve the phosphonium salt in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the strong base dropwise to the solution. A color change (often to deep red or orange) indicates ylide formation.

  • Allow the reaction mixture to stir at -78 °C for 1 hour.

  • Slowly warm the reaction to room temperature and stir overnight.

  • Monitor the reaction by TLC for the formation of the benzofuran product.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Decision-Making for Wittig Reaction

Wittig_Decision start Planning Intramolecular Wittig for Benzofuran check_ylide Is the Ylide Stabilized? start->check_ylide expect_e Expect E-isomer (if applicable to cyclization) check_ylide->expect_e Yes expect_z Expect Z-isomer (if applicable to cyclization) check_ylide->expect_z No select_base Select Appropriate Base expect_e->select_base expect_z->select_base strong_base Strong Base (n-BuLi, NaH) select_base->strong_base Non-stabilized weaker_base Weaker Base (KOtBu) select_base->weaker_base Stabilized run_reaction Run Reaction strong_base->run_reaction weaker_base->run_reaction troubleshoot Low Yield? run_reaction->troubleshoot in_situ Generate Ylide in situ troubleshoot->in_situ Yes success Benzofuran Formed troubleshoot->success No optimize Optimize Temperature and Solvent in_situ->optimize optimize->success

Caption: Decision-making process for Wittig-based benzofuran synthesis.

References

Technical Support Center: Refining Purification of 2-Methyl-3-phenylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for 2-Methyl-3-phenylbenzofuran.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The purified product, this compound, is obtained as a yellow oil instead of a solid.

  • Possible Cause: The presence of residual solvent or minor impurities can prevent the crystallization of the compound. While some reports describe the compound as a yellow oil, others have obtained it as a solid.

  • Solution:

    • Ensure all solvent has been removed under high vacuum.

    • Attempt to induce crystallization by dissolving the oil in a minimal amount of a non-polar solvent (e.g., hexane) and then placing it in a freezer. Scratching the inside of the flask with a glass rod may also initiate crystallization.

    • If crystallization fails, re-purify the oil using flash column chromatography with a very shallow gradient of a more polar solvent to separate closely eluting impurities.

Issue 2: Column chromatography results in impure fractions containing starting materials or byproducts.

  • Possible Cause: The chosen solvent system may not have sufficient resolution to separate the desired product from impurities.

  • Solution:

    • Optimize the Solvent System: Before performing column chromatography, use thin-layer chromatography (TLC) to test various solvent systems.[1] A good solvent system will show a clear separation between the spot corresponding to this compound and any impurity spots.

    • Adjust Polarity: If the product and impurities are eluting too close together, decrease the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate.

    • Consider a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina could provide different selectivity.

Issue 3: Low yield of this compound after purification.

  • Possible Cause:

    • The compound may be partially lost during extraction and washing steps.

    • The compound may be adhering to the silica gel in the column.

    • The reaction itself may have a low yield.

  • Solution:

    • Minimize Transfers: Reduce the number of transfers between flasks to minimize loss of product.

    • Thorough Extraction: Ensure complete extraction from the aqueous layer during workup by performing multiple extractions with an organic solvent.

    • Column Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow band at the start of the chromatography.

    • Complete Elution: After collecting the fractions containing the product, flush the column with a more polar solvent to ensure all the compound has been eluted.

    • Reaction Optimization: If the purification yield is consistently low, it may be necessary to revisit and optimize the synthesis reaction conditions to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound?

A1: Published data describes this compound as a yellow oil.[2] However, similar benzofuran derivatives are often solids, so obtaining it as an oil does not necessarily indicate impurity.

Q2: What are the common impurities in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, catalysts (e.g., Nickel or Palladium complexes), ligands, and side-products.[2] Depending on the synthetic route, side-products such as dimers or unexpectedly acylated benzofurans can also be formed.[3][4]

Q3: What is the recommended method for purifying this compound?

A3: The most commonly reported method for purifying this compound and related derivatives is flash column chromatography on silica gel.[2][5]

Q4: Which solvent system is best for the column chromatography of this compound?

A4: A common solvent system is a mixture of hexane and a more polar solvent like ethyl acetate.[5] The exact ratio should be determined by preliminary TLC analysis to achieve optimal separation. In some cases, pure hexane has been used.[2]

Data Presentation

Table 1: Summary of Purification Conditions for Benzofuran Derivatives

CompoundPurification MethodStationary PhaseEluent/Solvent System
This compoundFlash column chromatographySilica gelHexane
3-PhenylbenzofuranFlash column chromatographySilica gelNot specified
5-Methyl-3-phenylbenzofuranFlash column chromatographySilica gelNot specified
3-(2-Hydroxy-5-methylphenyl)-5-methyl-3-phenylbenzofuran-2(3H)-oneColumn chromatographySilica gel0-20% EtOAc/hexane
ethyl 2-(5-methyl-2-oxo-3-phenyl-2,3-dihydrobenzofuran-3-yl)-3-oxobutanoateColumn chromatographySilica gel0-10% EtOAc/hexane

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of this compound

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the bed.

    • Equilibrate the column by running the initial eluent through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent (ideally the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexane).

    • Collect fractions in test tubes.

    • Monitor the elution of compounds using thin-layer chromatography (TLC).[1]

    • If necessary, gradually increase the polarity of the eluent (e.g., by adding small percentages of ethyl acetate) to elute the desired product.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

purification_workflow Figure 1: General Purification Workflow crude_product Crude this compound dissolve Dissolve in minimal solvent crude_product->dissolve column_chromatography Flash Column Chromatography (Silica Gel) dissolve->column_chromatography collect_fractions Collect Fractions column_chromatography->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: General workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-3-phenylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. The 2-Methyl-3-phenylbenzofuran scaffold is a key component in various pharmacologically active molecules. This guide provides a comparative analysis of prominent synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Performance Comparison of Synthesis Methods

The selection of a synthetic route often depends on a balance of factors including yield, reaction time, and the accessibility of reagents and catalysts. Below is a summary of quantitative data for different methods reported for the synthesis of this compound and related structures.

MethodKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Reference
Nickel-Catalyzed CyclizationNi(cod)₂ / P(o-tol)₃, Zn, Et₄NIDMA801255[1]
Perkin-like ReactionPhenylacetic acid, Acetic anhydride, Triethylamine-1405High
Multi-step from o-hydroxybenzaldehyde1. α-bromophenylacetate, K₂CO₃ 2. KOH 3. Ac₂O, AcONaDMF, MeOH50-125>24~70-90[2]
Intramolecular Wittig Reaction2-hydroxybenzyltriphenylphosphonium bromide, Benzoyl chlorideTolueneReflux2High[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures. The following are protocols for key methods identified.

1. Nickel-Catalyzed Intramolecular Nucleophilic Addition

This method provides a direct route to this compound from an aryl halide and a ketone precursor.

  • Procedure: A mixture of Ni(cod)₂ (0.1 mmol), P(o-tol)₃ (0.2 mmol), Zn (2.0 mmol), and Et₄NI (1.0 mmol) is placed in a reaction tube under an argon atmosphere. Anhydrous DMA (1.0 mL) and the appropriate aryl halide and ketone are then added. The resulting mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[1]

2. Multi-step Synthesis from Substituted 2-hydroxybenzaldehyde

This three-step synthesis offers a versatile approach to various 2-arylbenzofurans.

  • Step 1: O-Alkylation: A mixture of a substituted 2-hydroxybenzaldehyde, methyl α-bromophenylacetate, and potassium carbonate in dimethylformamide (DMF) is stirred and heated. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled and poured into ice water to precipitate the product, methyl 2-(2-formylphenoxy)-2-phenylacetate.[2]

  • Step 2: Hydrolysis: The ester from the previous step is hydrolyzed using 10% aqueous KOH in methanol at 80-82 °C for 2 hours. After cooling, the mixture is poured into ice water and acidified with 10% HCl to precipitate the 2-(2-formylphenoxy)-2-phenylacetic acid.[2]

  • Step 3: Cyclization: The resulting acid is mixed with anhydrous sodium acetate and acetic anhydride and heated at 120-125 °C for 4 hours. The mixture is then cooled and poured into ice water to precipitate the crude 2-arylbenzofuran, which is then purified by recrystallization.[2]

3. Intramolecular Wittig Reaction

This method utilizes an intramolecular Wittig reaction to construct the benzofuran ring.

  • Procedure: A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixed solvent of toluene (30 mL) and triethylamine (0.6 mL) is stirred under reflux for 2 hours. The precipitate formed is removed by filtration. The filtrate is then concentrated, and the residue is purified by silica gel chromatography to yield the 2-phenylbenzofuran product.[3]

Synthetic Workflow Visualization

The general strategies for synthesizing this compound can be categorized into a few key approaches. The following diagram illustrates the logical relationships between the starting materials and the target molecule for the primary synthetic routes.

G cluster_0 Starting Materials cluster_1 Key Intermediate Steps cluster_2 Final Product A Aryl Halide & Ketone D Ni-Catalyzed Intramolecular Cyclization A->D Ni(cod)₂ B o-Hydroxybenzaldehyde & Phenylacetic acid derivative E O-Alkylation & Hydrolysis B->E K₂CO₃, KOH C 2-Hydroxybenzyl alcohol & Benzoyl chloride F Phosphonium Salt Formation C->F PPh₃·HBr G This compound D->G E->G Ac₂O, AcONa F->G Intramolecular Wittig Reaction

Caption: Synthetic strategies for this compound.

References

A Comparative Guide to the Biological Activity of 2-Methyl-3-phenylbenzofuran and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Methyl-3-phenylbenzofuran and structurally similar compounds, focusing on their potential as anticancer and anti-inflammatory agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of compounds with significant anticancer properties. Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as proliferation and survival. Here, we compare the cytotoxic effects of 2-arylbenzofuran derivatives against various cancer cell lines.

Data Summary: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives against different cancer cell lines. A lower IC50 value indicates a higher potency of the compound.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7-Methyl-2-phenylbenzofuranK562 (Leukemia)5Doxorubicin1.136
HL60 (Leukemia)0.1Doxorubicin-
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 (Hepatocellular Carcinoma related)0.874Juglone-
3-methylbenzofuran derivative (with p-methoxy group)A549 (Lung Cancer)1.48--
Bromo derivative 14cHCT116 (Colon Cancer)3.27--

Note: IC50 values are dependent on the specific experimental conditions and cell lines used.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000 to 5,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The benzofuran derivatives and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 24 to 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are incubated for another 2 to 4 hours at 37°C.[2]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 564 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition seed_cells Seed Cancer Cells in 96-well Plate incubate_attach Incubate for 24h (Attachment) seed_cells->incubate_attach add_compounds Add Benzofuran Derivatives & Controls incubate_attach->add_compounds incubate_treat Incubate for 24-72h add_compounds->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (564 nm) solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Certain benzofuran derivatives have demonstrated significant anti-inflammatory effects. These compounds can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Data Summary: Anti-inflammatory Activity

The following table presents a comparison of the anti-inflammatory activity of a 2-methyl-benzofuran derivative with established non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundAssayDosageInhibition of Edema (%)
2-Methyl-5-(3-phenylpropionyl)-1-benzoxolaneCarrageenan-induced paw edema-More active than previously reported 5-acyl substituted 1-benzoxolanes
IndomethacinCarrageenan-induced paw edema5 mg/kg-
Acetylsalicylic Acid (ASA)Carrageenan-induced paw edema-Less active than 2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane

Another study on benzofuran derivatives isolated from Penicillium crustosum showed significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, a key indicator of anti-inflammatory activity.

CompoundIC50 for NO Inhibition (µM)
Benzofuran derivative 117.3
Benzofuran derivative 416.5
Celecoxib (Reference Drug)32.1
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds (benzofuran derivatives) and reference drugs (e.g., indomethacin) are administered to the rats, typically intraperitoneally or orally, at specific doses. A control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 30 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[3]

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[3]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of many benzofuran derivatives are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are crucial in the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) AP1->Proinflammatory_Genes IkappaB IκBα IKK->IkappaB Inhibits NFkB NF-κB (p65/p50) IkappaB->NFkB Sequesters in Cytoplasm NFkB->Proinflammatory_Genes Benzofuran This compound (and related derivatives) Benzofuran->MAPK Inhibits Benzofuran->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

References

A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the physicochemical properties of heterocyclic compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for benzofuran, a key structural motif in many biologically active compounds, alongside its isoelectronic analogues, indole and benzothiophene. The presented data, obtained through nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS), offers a comprehensive fingerprint of each molecule, facilitating their identification, characterization, and differentiation.

This comparative guide summarizes the key spectroscopic characteristics of these three important heterocyclic compounds. Detailed experimental protocols for the acquisition of this data are also provided to ensure reproducibility and further investigation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for benzofuran, indole, and benzothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonBenzofuranIndoleBenzothiophene
H2 7.63 ppm6.51 ppm7.44 ppm
H3 6.72 ppm7.15 ppm7.25 ppm
H4 7.55 ppm7.64 ppm7.86 ppm
H5 7.23 ppm7.12 ppm7.37 ppm
H6 7.30 ppm7.18 ppm7.37 ppm
H7 7.48 ppm7.58 ppm7.86 ppm

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonBenzofuranIndoleBenzothiophene
C2 144.9 ppm124.7 ppm126.7 ppm
C3 106.7 ppm102.2 ppm123.9 ppm
C3a 127.5 ppm128.1 ppm139.7 ppm
C4 121.4 ppm120.8 ppm124.3 ppm
C5 122.8 ppm122.1 ppm124.2 ppm
C6 124.3 ppm119.8 ppm124.3 ppm
C7 111.4 ppm111.2 ppm122.4 ppm
C7a 155.0 ppm135.7 ppm139.9 ppm
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group/VibrationBenzofuranIndoleBenzothiophene
C-H stretching (aromatic) 3120-30003120-30003100-3000
C=C stretching (aromatic) 1600-14501600-14501600-1450
C-O-C stretching (ether) ~1250--
N-H stretching -~3400 (broad)-
C-S stretching --~700
Out-of-plane C-H bending 950-750910-700900-700
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax) in Ethanol

Compoundλmax 1 (nm)λmax 2 (nm)
Benzofuran ~245~275
Indole ~218~270, ~288
Benzothiophene ~228~258, ~297
Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragmentation Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Benzofuran 118117, 90, 89, 63
Indole 11790, 89, 63
Benzothiophene 134133, 91, 89, 69

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a matched quartz cuvette with the pure solvent to be used as a reference.

    • Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

    • Scan the spectrum over the desired wavelength range (typically 200-400 nm for these compounds).

  • Data Processing: The software will automatically subtract the absorbance of the solvent reference to provide the absorbance spectrum of the sample. Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile and thermally stable compounds.

  • Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).

    • The standard EI energy is 70 eV.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to include the molecular ion and expected fragment ions.

  • Data Processing: The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Benzofuran and the mTOR Signaling Pathway

Benzofuran derivatives have been investigated for their potential to modulate various cellular signaling pathways, including the mTOR (mammalian target of rapamycin) pathway, which is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind PI3K PI3K Receptor->PI3K Activate PIP3 PIP3 PI3K->PIP3 Phosphorylate PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruit Akt Akt PDK1->Akt Activate TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibit Rheb Rheb-GTP TSC_Complex->Rheb Inhibit mTORC1 mTORC1 Rheb->mTORC1 Activate S6K1 p70S6K1 mTORC1->S6K1 Activate FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibit Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Blocks Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibit

Caption: The mTOR signaling pathway and the inhibitory action of certain benzofuran derivatives.

A Comparative Guide to the Biological Efficacy of 2-Methyl-3-phenylbenzofuran and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of biological activities. Among these, derivatives of 2-methyl-3-phenylbenzofuran have garnered significant interest due to their potential as therapeutic agents. This guide provides an objective comparison of the biological efficacy of this compound and its key analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in drug discovery and development efforts.

Anticancer Activity: A Comparative Analysis

Derivatives of this compound have demonstrated notable anticancer properties through various mechanisms, including the inhibition of key kinases involved in tumor progression and the induction of apoptosis. The following tables summarize the in vitro cytotoxic activity of several analogs against a panel of human cancer cell lines.

Cytotoxic Activity of 3-Methylbenzofuran Derivatives
CompoundModificationCancer Cell LineIC50 (µM)Reference
16b p-methoxy substitutionA549 (Lung Carcinoma)1.48[1]
NCI-H23 (Lung Cancer)-[1]
Doxorubicin (control) -A549 (Lung Carcinoma)-
Staurosporine (control) -A549 (Lung Carcinoma)1.52[1]
Compound 1 Bromine on the methyl at C3K562 (Leukemia)5[2]
HL60 (Leukemia)0.1[2]
Compound 3 N-phenethyl carboxamide-Similar to Doxorubicin (1.136 µM)[2]
VEGFR-2 Inhibitory Activity of Benzofuran Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Several benzofuran derivatives have been identified as potent inhibitors of VEGFR-2.

CompoundModificationVEGFR-2 IC50 (µM)Reference
6d Chalcone derivative with 4-nitrophenyl0.001[3]
Sorafenib (control) -0.002[3]
4g Chalcone derivativeInhibitory rate of 38% at 100 µM[4]
Pazopanib (control) --[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the benzofuran core and the phenyl ring.

  • Substitution at the 3-position: The introduction of a methyl group at the 3-position has been shown to be a key determinant of cytotoxic activity. For instance, the 3-methylbenzofuran derivative 16b with a p-methoxy group exhibited potent antiproliferative activity against the A549 cell line.[1]

  • Halogenation: The addition of halogen atoms, such as bromine, to the methyl group at the 3-position can significantly enhance cytotoxic activity against leukemia cell lines.[2]

  • Amide Moieties: The presence of an N-phenethyl carboxamide group has been shown to enhance antiproliferative activity.[2]

  • Chalcone Hybrids: Hybrid molecules incorporating a chalcone moiety have demonstrated potent VEGFR-2 inhibitory activity, suggesting a promising avenue for the development of anti-angiogenic agents.[3][4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[5][6][7][8]

In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains recombinant human VEGFR-2, a substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[9][10]

Signaling Pathway Visualization

To visually represent the mechanism of action of these compounds, the following diagrams illustrate the VEGFR-2 signaling pathway and a general experimental workflow for assessing anticancer activity.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzofuran Benzofuran Analogs Benzofuran->VEGFR2 Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Analogs Purification Purification & Structural Analysis (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Kinase_Assay Enzyme Inhibition Assay (e.g., VEGFR-2) Purification->Kinase_Assay MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

References

A Comparative Analysis of the Reactivity of 2-Methyl-3-phenylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reactivity of 2-Methyl-3-phenylbenzofuran against other relevant benzofuran derivatives. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this heterocyclic scaffold.

Introduction to Benzofuran Reactivity

Benzofurans are a vital class of heterocyclic compounds present in numerous natural products and synthetic pharmaceuticals.[1][2] Their reactivity is primarily dictated by the electron-rich furan ring fused to a benzene ring. The C2 and C3 positions of the furan moiety are particularly susceptible to electrophilic attack, and the molecule can participate in various reactions including cycloadditions and oxidations.[3] The substitution pattern on both the furan and benzene rings significantly influences the molecule's reactivity and regioselectivity.

This guide focuses on this compound and compares its reactivity to simpler analogues like benzofuran, 2-methylbenzofuran, and 3-phenylbenzofuran to elucidate the electronic and steric effects of the substituents.

Comparative Reactivity Analysis

The presence of a methyl group at the C2 position and a phenyl group at the C3 position of this compound introduces specific electronic and steric factors that differentiate its reactivity from other benzofurans.

Electrophilic Substitution

The benzofuran nucleus is generally reactive towards electrophiles.[3] The electron-donating nature of the oxygen atom activates the heterocyclic ring. In unsubstituted benzofuran, electrophilic attack can occur at either the C2 or C3 position.

In This compound , the C2 position is blocked by a methyl group. The methyl group is weakly electron-donating, further activating the furan ring. The phenyl group at C3, depending on the reaction conditions, can exert both steric hindrance and electronic effects. Generally, electrophilic attack on the furan ring is directed away from the substituted positions. Electrophilic substitution on the benzene ring is also possible, with the benzofuran moiety acting as an activating group.

CompoundReaction TypeReagentsProduct(s)Yield (%)Reference
BenzofuranFriedel-Crafts Acylation4-methoxy benzoyl chloride, SnCl43-(4-methoxybenzoyl)benzofuranN/A[3]
2-MethylbenzofuranBrominationN-bromosuccinimide (NBS)3-Bromo-2-methylbenzofuranN/A[3]
3-PhenylbenzofuranFormylationDMF, POCl32-Formyl-3-phenylbenzofuranN/A[3]
2-Methyl-3-phenylsulfinyl-1-benzofuranOxidation3-chloroperoxybenzoic acid2-Methyl-3-phenylsulfonyl-1-benzofuran78[4]
Oxidation

Oxidation of the benzofuran core often targets the electron-rich C2-C3 double bond. The substitution pattern plays a crucial role in determining the reaction outcome. For instance, the oxidation of 2-methylbenzofuran and 3-methylbenzofuran with hydrogen peroxide catalyzed by Mn(III) porphyrins leads to different product profiles due to the influence of the methyl group on the stability of intermediates.[5]

For This compound , oxidation would likely lead to cleavage of the furan ring. The initial step is expected to be the formation of an epoxide across the C2-C3 double bond. This epoxide can then undergo further reactions.[5] The presence of the methyl and phenyl groups would influence the stability and subsequent rearrangement of this intermediate.

Cycloaddition Reactions

The C2-C3 double bond of benzofurans can participate in cycloaddition reactions. For instance, 2-benzylidene-1-benzofuran-3-ones are known to undergo various cycloaddition reactions to form complex heterocyclic systems.[6] While specific examples for this compound are not detailed in the provided search results, its potential to undergo [4+2] or other cycloaddition reactions, particularly under photochemical conditions, is expected.

Experimental Protocols

The following are representative experimental protocols for key reactions involving benzofuran derivatives. These can be adapted for studies on this compound.

General Procedure for Nickel-Catalyzed Synthesis of Substituted Benzofurans

This protocol describes a general method for the synthesis of benzofuran derivatives, including this compound.

Materials:

  • Substituted 2-(2-iodophenoxy)-1-phenylethanone derivative (starting material)

  • Ni(OTf)2 (5 mol%)

  • Zn powder (2 equivalents)

  • 1,10-Phenanthroline (10 mol%)

  • Acetonitrile (MeCN)

  • Nitrogen atmosphere

  • Schlenk tube

Procedure:

  • A flame-dried Schlenk tube equipped with a magnetic stirring bar is charged with the starting material (0.2 mmol), Ni(OTf)2 (5 mol%), Zn powder (2 equivalents), and 1,10-Phenanthroline (10 mol%).

  • The tube is evacuated and backfilled with nitrogen.

  • Acetonitrile (2 mL) is added, and the reaction mixture is stirred at 110 °C for 16 hours.

  • Upon completion, the reaction mixture is filtered and the solvent is evaporated under vacuum.

  • The residue is purified by flash column chromatography on silica gel (hexane as eluent) to afford the desired benzofuran product.[7]

General Procedure for Oxidation of a Benzofuran Derivative

This protocol is based on the oxidation of 2-methyl-3-phenylsulfanyl-1-benzofuran and can be adapted for this compound.

Materials:

  • This compound (substrate)

  • 3-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • The benzofuran substrate (1.0 mmol) is dissolved in dichloromethane (30 mL) in a round-bottom flask and cooled to 0 °C (273 K) in an ice bath.

  • m-CPBA (1.1 mmol) is added in small portions to the stirred solution.

  • The reaction mixture is stirred for 3 hours at room temperature.

  • The mixture is then washed with a saturated sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (e.g., hexane-ethyl acetate mixture) to yield the oxidized product.[4]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and reactivity of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2-(2-iodophenoxy)-1-phenylethanone_deriv 2-(2-Iodophenoxy)- 1-phenylethanone derivative This compound This compound 2-(2-iodophenoxy)-1-phenylethanone_deriv->this compound Intramolecular Nucleophilic Addition Catalyst_System Ni(OTf)2, 1,10-Phen, Zn Catalyst_System->this compound Conditions MeCN, 110 °C, 16 h Conditions->this compound

Figure 1: Nickel-catalyzed synthesis of this compound.

G Benzofuran This compound Epoxide Epoxide Intermediate Benzofuran->Epoxide Epoxidation RingOpened Ring-Opened Products (e.g., 2-hydroxybenzophenone derivative) Epoxide->RingOpened Rearrangement/ Hydrolysis Oxidant Oxidizing Agent (e.g., m-CPBA, H2O2) Oxidant->Epoxide

Figure 2: Proposed oxidation pathway of this compound.

References

A Comparative Guide to the Synthesis of 2-Methyl-3-phenylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for obtaining 2-Methyl-3-phenylbenzofuran, a significant heterocyclic scaffold in medicinal chemistry. The following sections detail various synthetic routes, presenting quantitative data in a clear, tabular format and providing comprehensive experimental protocols for key methods.

Comparison of Synthetic Methods

The synthesis of this compound can be achieved through several distinct pathways. This guide focuses on a selection of reported methods, highlighting the diversity in catalysts, starting materials, and reaction conditions. A summary of the quantitative data for these methods is presented in Table 1.

Method Starting Material Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Method 1: Nickel-Catalyzed Intramolecular Cyclization 2-(2-Iodophenoxy)-1-phenylpropan-1-oneNi(OTf)₂, Zn, 1,10-PhenanthrolineAcetonitrile1101655[1]
Method 2: Acid-Catalyzed Cyclodehydration 1-(2-Hydroxyphenyl)-2-phenylpropan-1-oneEaton's Reagent (P₂O₅/MeSO₃H)-Room Temp.Not SpecifiedModerate to Excellent[2]
Method 3: Perkin Rearrangement 3-Bromo-4-methylcoumarinNaOHEthanolReflux3Quantitative[3][4]
Method 4: Wittig Reaction 2-Hydroxyacetophenone and Benzyltriphenylphosphonium halideBaseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Method 5: Sonogashira Coupling and Cyclization 2-Iodophenol and 1-PhenylpropynePd/Cu catalystNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6][7]

Table 1. Comparison of Synthetic Methods for this compound.

Experimental Protocols

Method 1: Nickel-Catalyzed Intramolecular Nucleophilic Addition

This method utilizes a nickel-catalyzed intramolecular cyclization of an α-phenoxy ketone derivative.

Starting Material: 2-(2-Iodophenoxy)-1-phenylpropan-1-one

Experimental Procedure: [1]

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with 2-(2-iodophenoxy)-1-phenylpropan-1-one (0.2 mmol), Ni(OTf)₂ (5 mol%), zinc powder (2 equivalents), and 1,10-phenanthroline (10 mol%) in acetonitrile (2 mL) under a nitrogen atmosphere. The reaction mixture is stirred at 110 °C for 16 hours. Upon completion, the reaction mixture is filtered and the solvent is evaporated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluent: hexane) to afford this compound.

Yield: 55%[1]

Method 2: Acid-Catalyzed Cyclodehydration

This approach involves the cyclodehydration of an α-phenoxy ketone using a strong acid catalyst, Eaton's reagent.

Starting Material: 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one

Experimental Procedure: [2]

1-(2-Hydroxyphenyl)-2-phenylpropan-1-one is treated with Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). The reaction is typically carried out at room temperature. The product, this compound, is isolated and purified using standard techniques.

Yield: Moderate to excellent yields are reported for analogous reactions.[2]

Synthetic Strategies Overview

The synthesis of this compound can be approached from several strategic viewpoints, each with its own set of advantages and limitations. The choice of a particular method will depend on factors such as the availability of starting materials, desired yield, and tolerance to specific reaction conditions.

Synthesis_Strategies cluster_starting_materials Starting Materials cluster_reactions Key Reactions Aryl Halide & Ketone Aryl Halide & Ketone Ni-Catalyzed Cyclization Ni-Catalyzed Cyclization Aryl Halide & Ketone->Ni-Catalyzed Cyclization Intramolecular Nucleophilic Addition Phenol & α-Halo Ketone Phenol & α-Halo Ketone Acid-Catalyzed Dehydration Acid-Catalyzed Dehydration Phenol & α-Halo Ketone->Acid-Catalyzed Dehydration Cyclodehydration Coumarin Derivative Coumarin Derivative Perkin Rearrangement Perkin Rearrangement Coumarin Derivative->Perkin Rearrangement Ring Contraction Aldehyde & Phosphonium Ylide Aldehyde & Phosphonium Ylide Wittig Reaction Wittig Reaction Aldehyde & Phosphonium Ylide->Wittig Reaction Olefin Synthesis & Cyclization Halophenol & Alkyne Halophenol & Alkyne Sonogashira Coupling Sonogashira Coupling Halophenol & Alkyne->Sonogashira Coupling Cross-Coupling & Cyclization Product This compound Ni-Catalyzed Cyclization->Product Acid-Catalyzed Dehydration->Product Perkin Rearrangement->Product Wittig Reaction->Product Sonogashira Coupling->Product

Figure 1. General synthetic strategies for this compound.

References

A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of benzofuran compounds is critical for ensuring product quality, safety, and efficacy. The selection and validation of an appropriate analytical method are paramount. This guide provides a comprehensive comparison of the two most common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of benzofuran derivatives. The information presented is based on established validation parameters outlined by the International Council for Harmonisation (ICH) to ensure the reliability and consistency of analytical data.[1][2][3]

Method Comparison: HPLC vs. GC-MS for Benzofuran Analysis

The choice between HPLC and GC-MS for the analysis of benzofuran compounds is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.[4][5][6]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of benzofuran compounds, including those that are non-volatile or thermally labile.[4][5] It offers a variety of stationary phases and mobile phase compositions, allowing for the optimization of separation for different benzofuran derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable benzofuran compounds.[4][5][7] It provides excellent separation efficiency and definitive identification based on mass spectra.[7][8][9] For non-volatile benzofuran derivatives, a derivatization step may be necessary to increase their volatility.

The following tables summarize the performance characteristics of HPLC and GC-MS methods for the analysis of various benzofuran compounds, based on data from several studies.

Table 1: Performance Characteristics of HPLC Methods for Benzofuran Compounds
AnalyteLinearity (Concentration Range)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Carbofuran7.5 - 75 µg/mL0.999~100%< 2.0%Not ReportedNot Reported
2,3-BenzofuranNot specified in detailNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
5'-O-acetyl-tiazofurin2.50 – 100.00 mmol/L0.99999Not ReportedNot Reported0.46 mmol/LNot Reported
5'-O-benzoyl-tiazofurin2.50 – 100.00 mmol/L1.00000Not ReportedNot Reported0.33 mmol/LNot Reported

Data compiled from multiple sources.[10][11]

Table 2: Performance Characteristics of GC-MS Methods for Benzofuran Compounds
AnalyteLinearity (Concentration Range)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Furan and 10 derivativesNot specified in detail> 0.99076 - 117%1 - 16% (intra-day)0.01 - 0.02 ng/g0.003 - 0.675 ng/g
Benzodiazepines (various)Analyte dependent> 0.9981> 74%< 11.1%Statistically calculatedStatistically calculated
Alkyl Halides (as impurities)Not specified in detailNot ReportedNot ReportedNot ReportedNot Reported0.025 ppm

Data compiled from multiple sources.[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for HPLC and GC-MS analysis of benzofuran compounds.

HPLC Method for the Analysis of Carbofuran

This method is suitable for the quantification of carbofuran in various formulations.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (60:40 v/v), with the pH adjusted to 5.8.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 282 nm.

  • Sample Preparation: A stock solution of carbofuran is prepared in a suitable diluent (e.g., acetonitrile). Calibration standards are prepared by diluting the stock solution to the desired concentrations.

GC-MS Method for the Analysis of Furan and its Derivatives

This method is designed for the simultaneous analysis of furan and its derivatives in food matrices.[12]

  • Instrumentation: Gas Chromatograph coupled to a tandem Mass Spectrometer (GC-MS/MS).[12]

  • Column: A HP-5MS capillary column is recommended for good separation.[12]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

  • Injector: Split mode with a split ratio of 1:10.[12]

  • Temperature Program: An initial oven temperature of 32°C held for 4 minutes, then ramped to 200°C at a rate of 20°C/min and held for 3 minutes.[12]

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[12]

  • Sample Preparation: Solid-Phase Microextraction (SPME) is a common technique for the extraction and pre-concentration of volatile furan derivatives from the sample matrix.[12]

Visualizing the Workflow and Decision-Making Process

To further clarify the process of analytical method validation and selection, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC-MS, etc.) A->B Based on analyte properties C Optimize Method Parameters (Column, Mobile Phase, Temperature, etc.) B->C D Establish Validation Protocol C->D E Perform Validation Experiments D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Analyze Validation Data F->L G->L H->L I->L J->L K->L M Prepare Validation Report L->M N Implement for Routine Analysis M->N

Caption: General workflow for analytical method validation.

G A Is the benzofuran compound volatile and thermally stable? B GC-MS is a suitable choice. Consider direct injection. A->B Yes C Is derivatization to increase volatility feasible? A->C No D HPLC is the preferred method. C->D No E GC-MS with derivatization is a viable option. C->E Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Therapeutic Potential of 2-Methyl-3-phenylbenzofuran Analogs and Combretastatin A-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Benzofuran scaffolds are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides a comparative study of the therapeutic potential of close structural analogs of 2-Methyl-3-phenylbenzofuran, a compound for which specific biological data is not extensively available in public literature. We will analyze the performance of 3-methyl-2-arylbenzofuran and 3-phenylbenzofuran derivatives against the well-established anticancer agent, Combretastatin A-4. This comparison is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the understanding of their mechanisms of action.

Section 1: Comparative Anticancer Activity

The anticancer potential of benzofuran derivatives is a significant area of research. Here, we compare the in vitro cytotoxic activity of analogs of this compound against various cancer cell lines and benchmark them against Combretastatin A-4, a potent natural product that inhibits tubulin polymerization.

Table 1: In Vitro Anticancer Activity of this compound Analogs and Combretastatin A-4

Compound/AnalogTarget/Cell LineIC50 (µM)Therapeutic Area
3-Methylbenzofuran derivative (16b) [1]A549 (Non-small cell lung carcinoma)1.48Anticancer
4,6-di(benzyloxy)-3-phenylbenzofuran (5a) [1]Pin1 (Peptidyl-prolyl cis-trans isomerase)0.874Anticancer
Combretastatin A-4 A549 (Non-small cell lung carcinoma)0.0038Anticancer
Combretastatin A-4 MDA-MB-231 (Breast cancer)0.0028Anticancer
Combretastatin A-4 Hela (Cervical cancer)0.0009Anticancer
Combretastatin A-4 HL-60 (Leukemia)0.0021Anticancer

Section 2: Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and extension of scientific findings. This section outlines the protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-methylbenzofuran derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and the test compound or a control (e.g., Combretastatin A-4 or a vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The change in absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the extent of inhibition.

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.

Protocol:

  • Assay Components: The assay is typically performed in a 96-well plate format and includes recombinant VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.

  • Reaction Setup: Add the kinase, substrate, and test compound to the wells of the plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition of VEGFR-2 kinase activity by the test compound compared to a control and determine the IC50 value.

Pin1 Inhibition Assay

This assay measures the ability of a compound to inhibit the peptidyl-prolyl cis-trans isomerase activity of Pin1.

Protocol:

  • Assay Principle: The assay often utilizes a synthetic peptide substrate that contains a phosphorylated serine or threonine residue followed by a proline. The cis-to-trans isomerization of this bond by Pin1 is coupled to a second reaction that can be monitored spectrophotometrically.

  • Reaction Mixture: The reaction mixture contains Pin1 enzyme, the peptide substrate, and the test compound (e.g., 4,6-di(benzyloxy)-3-phenylbenzofuran) in a suitable buffer.

  • Coupling Enzyme: A coupling enzyme, such as chymotrypsin, is added to the mixture. Chymotrypsin specifically cleaves the trans-isomer of the peptide substrate, releasing a chromogenic product.

  • Monitoring the Reaction: The rate of the reaction is monitored by measuring the increase in absorbance of the chromogenic product over time.

  • Data Analysis: The inhibitory activity of the compound is determined by comparing the reaction rates in the presence and absence of the inhibitor, allowing for the calculation of an IC50 value.

Section 3: Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is crucial for targeted drug development. This section provides a visual representation of the key signaling pathways implicated in their therapeutic effects.

Anticancer Mechanism of 3-Methyl-2-arylbenzofuran Analogs

Certain 3-methyl-2-arylbenzofuran derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.

VEGFR2_Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Benzofuran 3-Methyl-2-aryl- benzofuran analog Benzofuran->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling inhibition by a 3-methyl-2-arylbenzofuran analog.
Anticancer Mechanism of 3-Phenylbenzofuran Analogs

Some 3-phenylbenzofuran derivatives have been identified as inhibitors of Pin1, an enzyme that plays a crucial role in cell cycle progression and is often overexpressed in cancer.

Pin1_Inhibition cluster_substrates Pin1 Substrates Benzofuran 3-Phenylbenzofuran analog Pin1 Pin1 Benzofuran->Pin1 Inhibits CyclinD1 Cyclin D1 Pin1->CyclinD1 Activates cMyc c-Myc Pin1->cMyc Stabilizes p53 p53 Pin1->p53 Inactivates CellCycle Cell Cycle Progression CyclinD1->CellCycle cMyc->CellCycle Apoptosis Apoptosis p53->Apoptosis

Pin1 signaling inhibition by a 3-phenylbenzofuran analog.
Anticancer Mechanism of Combretastatin A-4

Combretastatin A-4 exerts its potent anticancer effects by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. Its vascular-disrupting properties also contribute to its antitumor activity.

Combretastatin_Mechanism cluster_effects Cellular Effects CA4 Combretastatin A-4 Tubulin Tubulin Dimers (α/β) CA4->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization CA4->Microtubules Inhibits VascularDisruption Vascular Disruption in Tumors CA4->VascularDisruption Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action of Combretastatin A-4.

Section 4: Conclusion and Future Directions

While direct experimental data for this compound remains elusive in the reviewed literature, the analysis of its close structural analogs reveals significant therapeutic potential, particularly in the realm of oncology. The 3-methyl-2-arylbenzofuran and 3-phenylbenzofuran derivatives demonstrate potent inhibitory activities against key cancer-related targets such as VEGFR-2 and Pin1.

In comparison, Combretastatin A-4 exhibits substantially higher potency in in vitro cytotoxicity assays, which is attributed to its well-established mechanism as a potent tubulin polymerization inhibitor. The data presented underscores the importance of the benzofuran scaffold as a "privileged structure" in drug discovery.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to ascertain its specific therapeutic profile. Structure-activity relationship (SAR) studies, guided by the data on its analogs, could lead to the development of novel and more potent therapeutic agents. Further investigation into the signaling pathways modulated by these benzofuran derivatives will be crucial for understanding their full therapeutic potential and for the rational design of next-generation targeted therapies.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-phenylbenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a detailed guide to the proper disposal procedures for 2-Methyl-3-phenylbenzofuran, a heterocyclic compound used in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of related benzofuran derivatives and general best practices for the disposal of combustible and potentially hazardous organic chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Many organic substances are toxic and flammable.[1][2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, nitrile gloves, and closed-toe shoes.[1][2]

  • Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1][2]

  • Ignition Sources: As a combustible organic liquid, keep this compound away from open flames, hot surfaces, and other potential ignition sources.[1][2] For heating, alternatives such as water baths or heating mantles should be utilized instead of Bunsen burners.[1][2]

Chemical and Physical Properties

Understanding the chemical and physical properties of this compound and related compounds is crucial for safe handling and disposal. The following table summarizes key data for this compound and similar molecules.

PropertyThis compound2-Methylbenzofuran2,3-Dihydro-2-methylbenzofuran
Molecular Formula C₁₅H₁₂O[3]C₉H₈O[4]C₉H₁₀O
Molecular Weight 208.255 g/mol [3]132.16 g/mol [4]134.18 g/mol [5]
Boiling Point Not available197-198 °C[4]198 °C[5]
Flash Point Not available67.78 °C[4]62 °C[5]
Appearance Not availableColorless clear liquid (est.)[4]Not available

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous chemical waste. Never pour organic substances down the drain.[1][2]

  • Waste Segregation:

    • Designate a specific, properly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

    • The container should be made of a compatible material and have a secure, tight-fitting lid.

    • If other organic solvents are used in the same process, determine if they can be safely mixed. Halogenated and non-halogenated solvents should generally be kept in separate waste containers.[1][6]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.

    • Include the date of waste accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

    • The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to prevent spills.

    • Keep the waste container closed at all times, except when adding waste.[7]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a designated period (as per institutional policy, often not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[7]

    • Provide the EHS department with a complete and accurate description of the waste.

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Minor Spills: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the liquid. The contaminated absorbent material should then be placed in the designated hazardous waste container. Ventilate the area well.

  • Major Spills: In the case of a larger spill, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and institutional EHS. Prevent others from entering the area and, if safe to do so, eliminate any nearby ignition sources.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Hazardous Waste Container fume_hood->waste_container segregate Segregate from Incompatible Waste (e.g., Halogenated Solvents, Oxidizers) waste_container->segregate transfer Carefully Transfer Waste to Container segregate->transfer seal Securely Seal the Container transfer->seal store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal->store full Is the Container Full or Ready for Disposal? store->full full->store No contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup full->contact_ehs Yes end End: Waste Disposed of by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is not a substitute for a formal risk assessment and adherence to your institution's specific safety and disposal protocols. Always consult with your institution's Environmental Health and Safety department for definitive guidance on chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 2-Methyl-3-phenylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methyl-3-phenylbenzofuran. The following procedures are based on available data for structurally similar benzofuran derivatives and are intended to ensure safe laboratory practices.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon its availability for definitive guidance.

Hazard Summary

  • Combustible Liquid : May form explosive mixtures with air upon intense heating.

  • Skin and Eye Irritation : May cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential to minimize exposure.[3] The following table summarizes the recommended PPE for handling this compound, based on the hazards of similar compounds.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and/or a face shield.To protect against potential splashes and eye irritation.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a lab coat or chemical-resistant apron.To prevent skin contact, which may cause irritation.[1][3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if aerosol formation is possible or ventilation is inadequate.To minimize inhalation of potentially irritating vapors or aerosols.[1][5]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][5][6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[1][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5][7]

  • Wash hands thoroughly after handling.[1]

Disposal Plan

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1][5]

  • Do not mix with other waste.

  • Leave the chemical in its original container if possible.

  • Handle uncleaned containers as you would the product itself.

  • Ensure disposal is in accordance with all local, state, and federal regulations.

Contaminated PPE:

  • Contaminated clothing should be removed immediately and washed before reuse.[1][7]

  • Dispose of single-use contaminated PPE, such as gloves, as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety during the handling of this compound.

A Review Safety Data Sheet (SDS) (or analogous compound data) B Assess Risks for Planned Experiment A->B C Select Appropriate PPE B->C D Verify Engineering Controls (Fume Hood, Eyewash, Shower) C->D E Perform Experiment Following Safe Handling Procedures D->E F Segregate and Label Waste E->F G Decontaminate Work Area F->G H Properly Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.